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  • Product: (3-Bromo-2-chloropyridin-4-yl)methanol
  • CAS: 1227502-15-9

Core Science & Biosynthesis

Foundational

(3-Bromo-2-chloropyridin-4-yl)methanol chemical structure and properties

An In-Depth Technical Guide to (3-Bromo-2-chloropyridin-4-yl)methanol: Synthesis, Properties, and Applications Executive Summary (3-Bromo-2-chloropyridin-4-yl)methanol is a halogenated pyridine derivative that serves as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3-Bromo-2-chloropyridin-4-yl)methanol: Synthesis, Properties, and Applications

Executive Summary

(3-Bromo-2-chloropyridin-4-yl)methanol is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its structural complexity, featuring a pyridine core with distinct bromine, chlorine, and hydroxymethyl substituents, offers chemists multiple, regioselective handles for constructing more complex molecules. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, outlining a robust synthetic protocol with mechanistic insights, and exploring its potential applications, particularly in the fields of medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Molecular Profile and Physicochemical Properties

The strategic arrangement of functional groups on the pyridine ring dictates the reactivity and utility of (3-Bromo-2-chloropyridin-4-yl)methanol. The chlorine atom at the 2-position and the bromine atom at the 3-position exhibit different reactivities in cross-coupling reactions, often allowing for sequential, site-selective modifications. The primary alcohol at the 4-position provides a site for oxidation, esterification, or conversion into other functional groups.

Chemical Structure

Chemical structure of (3-Bromo-2-chloropyridin-4-yl)methanol

Table 1: Chemical Identifiers and Descriptors

Identifier Value Source
IUPAC Name (3-bromo-2-chloropyridin-4-yl)methanol [1][2]
CAS Number 1227502-15-9 [1][2]
Molecular Formula C₆H₅BrClNO [1][2]
Molecular Weight 222.47 g/mol [1]
SMILES OCC1=C(Br)C(Cl)=NC=C1 [1]

| InChI Key | URVLTYKZPWOLCS-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical Properties

Property Value Source(s)
Purity Typically ≥95% [1]
Physical Form Solid / Crystalline Solid [3]
Appearance White to off-white solid [4]

| Storage Conditions | Ambient to 2-8°C, in a dry, well-ventilated place |[2][5] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of (3-Bromo-2-chloropyridin-4-yl)methanol is most commonly achieved via the reduction of its corresponding carboxylic acid, 3-bromo-2-chloropyridine-4-carboxylic acid. The choice of reducing agent is critical for the success of this transformation.

Expertise in Action: Why Lithium Aluminum Hydride (LiAlH₄)?

While seemingly straightforward, the reduction of a carboxylic acid to an alcohol requires a powerful reducing agent. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly and will result in little to no product formation.[6] Therefore, a more potent hydride donor, such as Lithium Aluminum Hydride (LiAlH₄), is required.[6]

Causality Behind Experimental Choices:

  • Inert Atmosphere & Anhydrous Solvents: LiAlH₄ reacts violently with protic solvents like water and alcohols.[6] Any moisture will quench the reagent, rendering it ineffective and posing a safety hazard. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous aprotic ether solvents like Tetrahydrofuran (THF) or diethyl ether (Et₂O).[6]

  • Controlled Addition: The reaction is highly exothermic. The carboxylic acid solution must be added dropwise to the LiAlH₄ suspension at a reduced temperature (0 °C) to maintain control over the reaction rate and prevent dangerous temperature spikes.[6]

  • Fieser Workup: Quenching LiAlH₄ reactions can produce gelatinous aluminum hydroxide salts that emulsify and trap the product, leading to poor recovery. The Fieser workup, a sequential addition of water, aqueous NaOH, and then more water in a specific ratio, is a field-proven method to generate granular, easily filterable aluminum salts, significantly improving product isolation.[6]

Recommended Synthetic Protocol

This protocol describes the direct reduction of 3-bromo-2-chloropyridine-4-carboxylic acid using LiAlH₄.

  • Preparation: Under an inert nitrogen atmosphere, add a stirred suspension of Lithium Aluminum Hydride (2.0 eq.) in anhydrous Tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve 3-bromo-2-chloropyridine-4-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension via the dropping funnel over 30-60 minutes. The internal temperature must be maintained below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following, allowing the effervescence to subside between additions:

    • 'x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of H₂O.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the granular solids through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield (3-Bromo-2-chloropyridin-4-yl)methanol.[6]

Visualizations

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_workup Workup & Purification A 1. Prepare LiAlH₄ suspension in anhydrous THF under N₂ B 2. Add carboxylic acid solution dropwise at 0°C A->B C 3. Reflux to complete reaction B->C D 4. Cool to 0°C and perform Fieser Workup (H₂O, NaOH, H₂O) C->D E 5. Filter granular salts D->E F 6. Concentrate filtrate E->F G 7. Purify via column chromatography F->G H (3-Bromo-2-chloropyridin-4-yl)methanol G->H Final Product

Caption: High-level workflow for the synthesis of the target compound.

Part 3: Applications in Synthetic Chemistry

(3-Bromo-2-chloropyridin-4-yl)methanol is not an end-product but a strategic intermediate. Its value lies in the potential for selective functionalization at its three distinct reactive sites, making it a powerful tool for building molecular diversity in drug discovery programs. Halogenated compounds, particularly those containing chlorine, are prevalent in FDA-approved drugs, highlighting the importance of building blocks like this one.[7]

Potential Reaction Pathways
  • Cross-Coupling Reactions: The bromo and chloro substituents are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). The greater reactivity of the C-Br bond compared to the C-Cl bond often allows for selective coupling at the 3-position first.

  • Buchwald-Hartwig Amination: The aryl halides can be converted to aniline derivatives, a common core in many biologically active molecules.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing another point for modification (e.g., reductive amination, amide coupling).

  • Nucleophilic Substitution: The chlorine at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAᵣ), allowing for the introduction of various nucleophiles.

Logical Relationship Diagram

Applications cluster_derivatives Potential Synthetic Transformations center (3-Bromo-2-chloropyridin-4-yl)methanol suzuki Suzuki Coupling (at C-Br) center->suzuki Pd(0), R-B(OH)₂ amination Buchwald-Hartwig Amination (at C-Cl) center->amination Pd(0), R₂NH oxidation Oxidation of Alcohol (to Aldehyde/Acid) center->oxidation PCC, DMP, etc. snar SNAᵣ Reaction (at C-Cl) center->snar Nu⁻

Caption: Potential synthetic pathways from the core molecule.

Part 4: Safety, Handling, and Storage

As with any halogenated aromatic compound, (3-Bromo-2-chloropyridin-4-yl)methanol and its precursors must be handled with appropriate care. Safety data sheets for structurally similar compounds indicate a consistent hazard profile.

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed.[8][9]

  • Irritation: Causes skin irritation and serious eye irritation.[3][10][11]

  • Respiratory: May cause respiratory irritation.[3][10][11]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10]

  • Avoid breathing dust, fumes, or vapors.[8][10]

  • Wash hands thoroughly after handling.[8]

  • Ensure eyewash stations and safety showers are readily accessible.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]

References

  • Chemspace. (3-bromo-2-chloropyridin-4-yl)methanol - C6H5BrClNO | CSSB00010065235. [Link]

  • Rlavie. (3-Bromo-5-Chloropyridin-4-Yl)Methanol | CAS 1064677-18-4. [Link]

  • Lookchem. Cas 1206968-88-8,(5-Bromo-3-chloropyridin-2-yl)methanol. [Link]

  • PubChem. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119. [Link]

  • Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(10), 2431. [Link]

Sources

Exploratory

Orthogonal Functionalization of Halogenated Pyridines: A Technical Guide to (3-Bromo-2-chloropyridin-4-yl)methanol

Executive Summary In modern drug discovery and agrochemical development, polysubstituted pyridines serve as privileged scaffolds. (3-Bromo-2-chloropyridin-4-yl)methanol represents a highly functionalized, electron-defici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, polysubstituted pyridines serve as privileged scaffolds. (3-Bromo-2-chloropyridin-4-yl)methanol represents a highly functionalized, electron-deficient building block designed for orthogonal derivatization. By strategically positioning three distinct reactive handles—a C2-chlorine, a C3-bromine, and a C4-hydroxymethyl group—this molecule enables multi-step, site-selective functionalization without the need for complex protecting group strategies. This whitepaper details the physicochemical properties, mechanistic rationale, and validated protocols for utilizing this critical intermediate.

Physicochemical Profiling

Accurate molecular identification is the first step in any robust synthetic workflow. The quantitative data regarding the molecular identity of (3-Bromo-2-chloropyridin-4-yl)methanol is summarized below.

PropertyValue
Chemical Name (3-Bromo-2-chloropyridin-4-yl)methanol
CAS Registry Number 1227502-15-9[1]
Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol [2]
SMILES OCC1=C(Br)C(Cl)=NC=C1[2]
MDL Number MFCD16606986[1]

Structural and Mechanistic Insights

The synthetic utility of (3-Bromo-2-chloropyridin-4-yl)methanol lies in the disparate electronic and steric environments of its substituents. Understanding the causality behind their reactivity is essential for designing successful synthetic routes:

  • C4-Hydroxymethyl Group: The primary alcohol acts as a versatile handle. It can be oxidized to the corresponding aldehyde (3-Bromo-2-chloroisonicotinaldehyde)[3], converted into a leaving group (e.g., mesylate or halide) for nucleophilic displacement, or used directly in Mitsunobu reactions.

  • C2-Chlorine (SNAr Susceptibility): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms, rendering the ortho-position (C2) highly electrophilic. Consequently, the C-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates.

  • C3-Bromine (Cross-Coupling Primacy): Despite the electron deficiency at C2, Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) occur preferentially at the C3-Br bond. This chemoselectivity is driven by the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating significantly faster oxidative addition by Pd(0) species.

Reactivity Mapping

The following diagram illustrates the orthogonal reactivity pathways available for this building block, demonstrating how each functional group can be addressed independently.

ReactivityMap Core (3-Bromo-2-chloropyridin-4-yl)methanol Core Building Block Aldehyde 3-Bromo-2-chloroisonicotinaldehyde (Oxidation Product) Core->Aldehyde Mild Oxidation (e.g., MnO2, DMP) SNAr C2-Substituted Derivative (SNAr at C-Cl) Core->SNAr Nucleophile (e.g., Amines, Alkoxides) Suzuki C3-Aryl Derivative (Suzuki Coupling at C-Br) Core->Suzuki Pd Catalyst, Arylboronic Acid

Caption: Orthogonal functionalization pathways of (3-Bromo-2-chloropyridin-4-yl)methanol.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust methodology requires both mechanistic understanding and built-in quality control. The following protocols are designed as self-validating systems to ensure reproducibility and high fidelity.

Chemoselective Oxidation to 3-Bromo-2-chloroisonicotinaldehyde

Objective: Convert the C4-hydroxymethyl group to an aldehyde (CAS 1227602-82-5)[3] without perturbing the halogenated pyridine core.

Causality & Reagent Selection: Activated Manganese Dioxide (MnO2) is selected over stronger oxidants (e.g., Jones reagent or KMnO4). Strong oxidants risk over-oxidation to the carboxylic acid and can induce unwanted N-oxidation of the pyridine nitrogen. MnO2 provides a mild, heterogeneous reaction environment ideal for benzylic and pyridylic alcohols.

Step-by-Step Procedure:

  • Preparation: Dissolve (3-Bromo-2-chloropyridin-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere. Causality: Anhydrous conditions prevent competitive hydration of the resulting aldehyde, which could stall the reaction or lead to over-oxidation.

  • Oxidation: Add activated MnO2 (10.0 eq) in a single portion. Stir the black suspension vigorously at room temperature (20-25°C) for 12-16 hours.

  • In-Process Quality Control (IPQC): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1).

    • Self-Validation: The starting material will appear as a lower Rf​ spot due to the hydrogen bonding of the hydroxyl group. The successful formation of the aldehyde is validated by the appearance of a distinct, higher Rf​ spot that is highly UV-active and stains positive (orange/red) with a 2,4-Dinitrophenylhydrazine (2,4-DNP) dip.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the insoluble manganese salts. Wash the filter cake thoroughly with excess DCM to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-Bromo-2-chloroisonicotinaldehyde as a crude solid, which is typically pure enough for subsequent steps.

Site-Selective Suzuki-Miyaura Cross-Coupling at C3

Objective: Selectively couple an arylboronic acid at the C3-Br position, leaving the C2-Cl intact for a subsequent SNAr reaction.

Causality & Reagent Selection: Pd(dppf)Cl2 is utilized as the pre-catalyst. The bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step—a crucial factor when dealing with the steric encumbrance of the ortho-chloro and ortho-hydroxymethyl groups.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine (3-Bromo-2-chloropyridin-4-yl)methanol (1.0 eq), the desired arylboronic acid (1.1 eq), and Potassium Carbonate (K2CO3, 2.5 eq).

  • Solvent System: Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive, electron-rich boronate species.

  • Degassing: Sparge the mixture with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the flask and heat the reaction mixture to 80°C for 4-6 hours.

  • In-Process Quality Control (IPQC): Monitor the reaction progress by LC-MS.

    • Self-Validation: The starting material exhibits a characteristic isotopic pattern (M, M+2, M+4) indicative of one bromine and one chlorine atom. Successful oxidative addition and transmetalation are validated by the complete disappearance of this dibromide/chloride isotopic signature and the emergence of the coupled product mass, which will display a simpler (M, M+2) pattern corresponding to the remaining C2-chlorine.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash column chromatography.

Sources

Foundational

Chemical and physical properties of 3-bromo-2-chloropyridine derivatives

An In-Depth Technical Guide to the Chemical and Physical Properties of 3-Bromo-2-chloropyridine Derivatives Introduction 3-Bromo-2-chloropyridine is a pivotal heterocyclic building block in the landscape of modern organi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 3-Bromo-2-chloropyridine Derivatives

Introduction

3-Bromo-2-chloropyridine is a pivotal heterocyclic building block in the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2][3] Its utility stems from the unique arrangement of two distinct halogen substituents on the pyridine core. This dihalogenated structure is not a redundancy but rather a sophisticated design feature, offering chemists a platform for predictable and selective functionalization.[1][2][4] The differential reactivity of the carbon-bromine (C-Br) bond versus the carbon-chlorine (C-Cl) bond allows for a stepwise and controlled construction of complex molecular architectures, making it an invaluable intermediate in the discovery of novel biologically active molecules.[1]

This guide provides a comprehensive exploration of the fundamental properties of 3-bromo-2-chloropyridine. We will delve into its physicochemical characteristics, synthetic origins, and the nuanced principles governing its chemical reactivity. By synthesizing field-proven insights with established chemical theory, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the full synthetic potential of this versatile reagent.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is foundational to its effective use in the laboratory. 3-Bromo-2-chloropyridine is typically a white to light yellow crystalline solid at room temperature.[5][6] Its solubility in common organic solvents facilitates its use in a wide range of reaction conditions.[7][8]

Table 1: Key Physicochemical Properties and Identifiers of 3-Bromo-2-chloropyridine

PropertyValueReference(s)
IUPAC Name 3-bromo-2-chloropyridine[9][10]
CAS Number 52200-48-3[6][9]
Molecular Formula C₅H₃BrClN[6][9][10]
Molecular Weight 192.44 g/mol [9]
Appearance White to light yellow solid/crystals[5][6][10]
Melting Point 54-57 °C[5][6]
Boiling Point 97 °C / 10 mmHg[6]
SMILES C1=CC(=C(N=C1)Cl)Br[9][10][11]
InChI InChI=1S/C5H3BrClN/c6-4-2-1-3-8-5(4)7/h1-3H[9][12]
InChIKey HDYNIWBNWMFBDO-UHFFFAOYSA-N[9][10][12]

Synthesis of the 3-Bromo-2-chloropyridine Core

The most common and efficient route to 3-bromo-2-chloropyridine begins with the commercially available 3-amino-2-chloropyridine.[5] The transformation is a modified Sandmeyer-type reaction, where the primary amine is converted to a diazonium salt and subsequently displaced by a bromide.

Experimental Protocol: Synthesis from 3-Amino-2-chloropyridine

This protocol describes a robust laboratory-scale synthesis.[5] The causality behind this choice of reagents lies in the clean conversion of the amino group to a good leaving group (N₂) via diazotization, followed by nucleophilic substitution by bromide from the hydrobromic acid solvent.

Reagents and Materials:

  • 3-Amino-2-chloropyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • 10 M Sodium hydroxide (NaOH) solution

  • Toluene or other suitable organic solvent for extraction

  • Reaction vessel with cooling capabilities (ice bath)

  • Magnetic stirrer

Step-by-Step Procedure:

  • In a reaction vessel, suspend 3-amino-2-chloropyridine (1.0 equiv) in deionized water and 48% hydrobromic acid.

  • Cool the mixture to below 10 °C using an ice bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (2.1 equiv) in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled reaction mixture, ensuring the temperature remains below 10 °C. The formation of the diazonium salt is exothermic and requires careful control.

  • After the addition is complete, allow the reaction to stir at room temperature for approximately 2 hours to ensure full conversion.

  • Carefully neutralize the reaction mixture by the slow addition of a 10 M aqueous sodium hydroxide solution until the pH is basic (pH ~8). This step should be performed in a fume hood as gas evolution may occur.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as toluene (in two portions).

  • Combine the organic layers and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-bromo-2-chloropyridine.

  • The product can be further purified by column chromatography or recrystallization if necessary.

G cluster_synthesis Synthesis Workflow A 3-Amino-2-chloropyridine B Diazotization (NaNO₂, HBr, <10°C) A->B Step 1 C Intermediate Diazonium Salt B->C Step 2 D Bromide Displacement C->D Step 3 F Neutralization & Extraction D->F Step 4 E 3-Bromo-2-chloropyridine F->E Final Product

Caption: Synthetic workflow for 3-bromo-2-chloropyridine.

Principles of Chemical Reactivity and Regioselectivity

The synthetic power of 3-bromo-2-chloropyridine lies in its predictable regioselectivity, which is dictated by the nature of the reaction conditions employed. The two halogen atoms exhibit orthogonal reactivity, allowing for selective functionalization at either the C-3 or C-2 position.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the initial, rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[13][14] The rate of this step is inversely proportional to the bond dissociation energy of the C-X bond. The general trend for reactivity is C-I > C-Br > C-OTf > C-Cl.[15]

Consequently, the weaker C-Br bond at the 3-position of 3-bromo-2-chloropyridine is significantly more reactive than the stronger C-Cl bond at the 2-position.[4][13][15][16] This inherent difference allows for highly selective functionalization at the C-3 position while leaving the C-2 chloro-substituent intact for subsequent transformations.[15]

G cluster_reactivity Regioselectivity in Cross-Coupling reagent [Pd(0)] Catalyst + Coupling Partner product 3-Substituted-2-chloropyridine reagent->product Selective reaction at C-Br (Position 3) C-Cl remains intact compound_img G cluster_snar Regioselectivity in SNAr nucleophile Nucleophile (e.g., Nu⁻) product_snar 3-bromo-2-(Nu)pyridine nucleophile->product_snar Selective attack at C-Cl (Position 2) C-Br remains intact compound_img_snar

Caption: Regioselectivity in Nucleophilic Aromatic Substitution.

Key Experimental Protocols for Derivatization

The following self-validating protocols are provided as robust starting points for the functionalization of 3-bromo-2-chloropyridine. Monitoring reaction progress by TLC or LC-MS is crucial for optimization.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 2-chloro-3-phenylpyridine. [15]Causality: This protocol uses a standard Pd(OAc)₂/PPh₃ catalyst system. Triphenylphosphine (PPh₃) is a versatile ligand suitable for many Suzuki couplings of aryl bromides. [17]Potassium carbonate is a cost-effective base sufficient to facilitate the crucial transmetalation step. [18] Reagents and Materials:

  • 3-Bromo-2-chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Schlenk flask and inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-2-chloropyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃. [15]2. Add the 1,4-dioxane and water solvent system.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 90-100 °C and stir vigorously for 12-24 hours. [15]5. Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 3-(morpholino)-2-chloropyridine. [15]Causality: This protocol employs a more advanced catalyst system. The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for challenging C-N couplings. [4]These ligands promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle. [14]Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the reaction. [15] Reagents and Materials:

  • 3-Bromo-2-chloropyridine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (10 mL)

  • Schlenk flask and inert atmosphere

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu. [15]2. Add toluene, followed by 3-bromo-2-chloropyridine and morpholine. [15]3. Degas the reaction mixture for 15 minutes.

  • Heat the mixture to 80-110 °C and stir for 12-24 hours. [15]5. Monitor progress by TLC or LC-MS.

  • After cooling, work up the reaction by diluting with ethyl acetate and washing with water and brine. [15]7. Dry, concentrate, and purify the product by column chromatography on silica gel. [15]

Applications in Drug Discovery and Development

The derivatives of 3-bromo-2-chloropyridine are prevalent scaffolds in medicinal chemistry. The ability to selectively introduce substituents at the C-2 and C-3 positions allows for the systematic exploration of a molecule's structure-activity relationship (SAR). This is particularly valuable in the design of targeted therapeutics like kinase inhibitors, where precise positioning of functional groups is critical for binding affinity and selectivity. [2][8]The halogenated pyridine ring itself is a key pharmacophore in numerous FDA-approved drugs. [2][19]

G cluster_drug_discovery Drug Discovery Workflow A 3-Bromo-2-chloropyridine (Core Scaffold) B Reaction 1: Cross-Coupling at C-3 (e.g., Suzuki) A->B C Intermediate 1 (Functionalized at C-3) B->C D Reaction 2: Substitution at C-2 (e.g., SNAr or another Cross-Coupling) C->D E Diverse Library of Derivatives D->E F Biological Screening (e.g., Kinase Assays) E->F SAR Exploration G Lead Compound Identification & Optimization F->G H Therapeutic Candidate G->H Preclinical Development

Caption: General workflow from core scaffold to therapeutic candidate.

Safety and Handling

3-Bromo-2-chloropyridine is considered a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. [20]It is known to cause skin and eye irritation. [6][9][20]All manipulations should be carried out in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents. [7][20]* Shipping: This compound is typically shipped as a hazardous material, requiring compliance with all relevant transportation regulations. [7]

Conclusion

3-Bromo-2-chloropyridine is far more than a simple dihalogenated heterocycle; it is a versatile and strategically important intermediate for modern chemical synthesis. Its value is rooted in the predictable and orthogonal reactivity of its two carbon-halogen bonds. This dual functionality provides a flexible and powerful platform for constructing complex molecular targets in a controlled, stepwise manner. [2]For researchers in pharmaceutical, agrochemical, and materials science, a thorough understanding of the principles laid out in this guide is key to unlocking the full potential of this powerful synthetic building block.

References

  • A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
  • 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324. PubChem, NIH. Available from: [Link]

  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. Benchchem.
  • 3-Bromo-2-chloropyridine. Shandong Kunda Biotechnology Co Ltd. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery. Benchchem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, National Center for Biotechnology Information. Available from: [Link]

  • 3-bromo-2-chloropyridine (C5H3BrClN). PubChemLite. Available from: [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Available from: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available from: [Link]

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Exploratory

Electronic properties of 3-bromo-2-chloropyridine core

An In-depth Technical Guide to the Electronic Properties and Synthetic Utility of the 3-Bromo-2-chloropyridine Core Abstract 3-Bromo-2-chloropyridine is a dihalogenated heterocyclic scaffold of significant strategic impo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties and Synthetic Utility of the 3-Bromo-2-chloropyridine Core

Abstract

3-Bromo-2-chloropyridine is a dihalogenated heterocyclic scaffold of significant strategic importance in modern synthetic chemistry. Its utility as a versatile building block, particularly in the fields of pharmaceutical and agrochemical research, is derived from the distinct electronic environment of the pyridine ring, which is further modulated by the differential reactivity of its two halogen substituents.[1][2][3] This guide provides an in-depth exploration of the electronic properties of the 3-bromo-2-chloropyridine core. We will dissect the fundamental principles governing its reactivity, offering a comparative analysis of its behavior in key synthetic transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). This analysis is supported by detailed, field-proven experimental protocols, spectroscopic data interpretation, and visualizations of the underlying mechanistic principles to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this pivotal synthetic intermediate.

Introduction: The Strategic Value of 3-Bromo-2-chloropyridine

The pyridine ring is a ubiquitous motif in biologically active molecules, with over 43% of small molecule drugs approved by the FDA in 2020 containing this N-heterocycle.[4] The introduction of halogen atoms onto this core serves multiple purposes: they act as versatile synthetic handles for molecular elaboration and can significantly modulate the physicochemical properties of the final compound, influencing factors such as lipophilicity, metabolic stability, and binding affinity.

3-Bromo-2-chloropyridine (Figure 1) has emerged as a particularly valuable building block due to its dual halogenation.[3] The presence of both a bromine and a chlorine atom at adjacent positions on the electron-deficient pyridine ring creates a unique electronic landscape. This landscape allows for highly selective, sequential functionalization, making it an ideal starting material for the construction of complex, multi-substituted pyridine derivatives.[5][6] Its applications are extensive, serving as a key intermediate in the synthesis of pharmaceuticals (especially kinase inhibitors), agrochemicals like herbicides and fungicides, and specialized materials.[1][3]

Figure 1: Structure of 3-Bromo-2-chloropyridine

mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=693324&t=l'SCALE='TRUE'/>TD>TR><TR><TD>3-Bromo-2-chloropyridineTD>TR>TABLE>

A 2D representation of the 3-bromo-2-chloropyridine molecule.

The Dichotomy of Reactivity: Understanding the Electronic Landscape

The synthetic utility of 3-bromo-2-chloropyridine is rooted in the predictable and selective reactivity of its carbon-halogen bonds. The primary determinant of this selectivity is the type of reaction being performed: palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling: Targeting the C-Br Bond

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the initial and rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond.[6][7] The reactivity trend for this step is governed by the carbon-halogen bond dissociation energy (BDE), following the general order: C-I > C-Br > C-OTf > C-Cl.[5]

For 3-bromo-2-chloropyridine, the C-Br bond is significantly weaker than the C-Cl bond.[6] Consequently, oxidative addition occurs preferentially at the C-3 position (C-Br bond), allowing for selective functionalization while leaving the C-2 chloro substituent intact for subsequent transformations.[5][6] This inherent reactivity bias is the cornerstone of its strategic use in multi-step syntheses.

G cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling start 3-Bromo-2-chloropyridine pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) oa_br Oxidative Addition at C-Br (Rate-Determining) start->oa_br Preferential Pathway (Weaker C-Br Bond) intermediate Aryl-Pd(II)-Br Intermediate oa_br->intermediate coupling Coupling with Nucleophile (e.g., R-B(OH)2) intermediate->coupling product1 3-Substituted-2-chloropyridine coupling->product1 oa_cl Forcing Conditions (Higher Temp, Special Ligands) product1->oa_cl Second Coupling (Stronger C-Cl Bond) product2 3,2-Disubstituted Pyridine oa_cl->product2

Workflow for selective Pd-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Activating the C-Cl Bond

The reactivity pattern is inverted in nucleophilic aromatic substitution (SNAr) reactions. Here, the reaction is governed by the electrophilicity of the carbon atom and the stability of the intermediate Meisenheimer complex.[5][8] The pyridine nitrogen is strongly electron-withdrawing, reducing the electron density of the ring, particularly at the α (C-2/C-6) and γ (C-4) positions.[8]

In 3-bromo-2-chloropyridine, the chlorine atom is at the activated C-2 position. Nucleophilic attack at this position generates a high-energy anionic intermediate whose negative charge is effectively stabilized by delocalization onto the electronegative nitrogen atom.[8] This stabilization lowers the activation energy for the attack at C-2 compared to C-3. Therefore, nucleophiles will preferentially displace the chloride at the 2-position.[2][5]

G cluster_1 Reactivity in Nucleophilic Aromatic Substitution (SNAr) start 3-Bromo-2-chloropyridine nucleophile Nucleophile (Nu-) attack_c2 Attack at C-2 (Activated by N) start->attack_c2 Favored Pathway attack_c3 Attack at C-3 (Disfavored) start->attack_c3 meisenheimer Meisenheimer Complex (Charge on N) attack_c2->meisenheimer loss_cl Loss of Cl- meisenheimer->loss_cl product 3-Bromo-2-Nu-pyridine loss_cl->product

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr).

Experimental Characterization and Protocols

A thorough understanding of the electronic properties of 3-bromo-2-chloropyridine requires robust analytical characterization. This section provides an overview of its key spectroscopic features and detailed protocols for common synthetic transformations.

Spectroscopic Data

While experimentally derived public data is limited, computational predictions and data from similar structures provide valuable insights for characterization.[9]

Table 1: Predicted NMR Spectral Data for 3-Bromo-2-chloropyridine [9]

NucleusPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
¹H NMR
H-47.32Doublet of doublets (dd)³J(H4-H5) = 7.8, ⁴J(H4-H6) = 1.8
H-58.05Doublet of doublets (dd)³J(H5-H4) = 7.8, ³J(H5-H6) = 4.7
H-68.45Doublet of doublets (dd)³J(H6-H5) = 4.7, ⁴J(H6-H4) = 1.8
¹³C NMR
C-2147.5--
C-3120.1--
C-4128.0--
C-5141.2--
C-6150.3--
Note: Data is predicted for a spectrum in CDCl₃ and should be confirmed with experimental results.[9]

Infrared (IR) Spectroscopy: The IR spectrum provides a "molecular fingerprint." Key expected absorptions for 3-bromo-2-chloropyridine include C-H stretching from the aromatic ring, C=N and C=C ring stretching vibrations, and C-Cl and C-Br stretching in the fingerprint region.[10][11]

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight (192.44 g/mol ) and isotopic distribution pattern characteristic of a compound containing one bromine and one chlorine atom.[10]

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems for the selective functionalization of 3-bromo-2-chloropyridine.

Objective: To synthesize 3-aryl-2-chloropyridine via selective coupling at the C-Br bond.

Materials:

  • 3-Bromo-2-chloropyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL) and Water (2 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-2-chloropyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the 1,4-dioxane and water solvent system.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Objective: To synthesize 3-bromo-2-(alkylthio)pyridine.

Materials:

  • 3-Bromo-2-chloropyridine (1.0 mmol)

  • Sodium thiomethoxide (NaSMe) (1.1 mmol)

  • Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2-chloropyridine in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium thiomethoxide portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of the 3-Bromo-2-chloropyridine Core

The most common and efficient synthesis of 3-bromo-2-chloropyridine is via a Sandmeyer-type diazotization reaction of 3-amino-2-chloropyridine.[12][13]

Reaction Scheme: 3-amino-2-chloropyridine → [Diazonium Salt] → 3-bromo-2-chloropyridine

Materials:

  • 3-Amino-2-chloropyridine (20 mmol)

  • 48% Hydrobromic acid (27 mL)

  • Sodium nitrite (4.14 g)

  • Water

  • Toluene for extraction

Procedure:

  • In a reaction vial, add 3-amino-2-chloropyridine to water (45 mL) and 48% hydrobromic acid (27 mL) at room temperature.

  • Cool the system to below 10 °C in an ice bath.

  • Slowly add a solution of sodium nitrite dissolved in water (30 mL) dropwise, maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for approximately 2 hours.[12]

  • Carefully neutralize the reaction mixture by adding a 10 mol/L aqueous sodium hydroxide solution.

  • Extract the product with toluene (2 x 150 mL).

  • Combine the organic phases and wash with water.

  • Concentrate the organic layer under reduced pressure to yield the target product, 3-bromo-2-chloropyridine.[12]

Conclusion and Future Outlook

The electronic properties of 3-bromo-2-chloropyridine define its role as a premier building block in synthetic chemistry. The electronically differentiated C-Br and C-Cl bonds provide a reliable platform for selective, orthogonal functionalization, enabling the efficient construction of complex molecular architectures.[3] A firm grasp of the principles governing its reactivity—bond dissociation energy for cross-coupling and ring activation for SNAr—is essential for its strategic deployment in research and development. As the demand for novel, highly substituted heterocyclic compounds continues to grow in drug discovery and materials science, the strategic application of the 3-bromo-2-chloropyridine core is poised to remain a cornerstone of innovation.

References

  • PubChem. (n.d.). 3-Bromo-2-chloropyridine. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

Foundational

Synthesis of (3-Bromo-2-chloropyridin-4-yl)methanol: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, the synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry. (3-Bromo-2-chloropyridin-4-yl)methanol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry. (3-Bromo-2-chloropyridin-4-yl)methanol (CAS: 1227502-15-9) represents a highly versatile building block, featuring a unique substitution pattern that enables orthogonal cross-coupling and late-stage functionalization[1].

This whitepaper outlines a robust, two-step synthetic strategy starting from commercially available 3-bromo-2-chloropyridine (CAS: 52200-48-3)[2]. The methodology leverages a highly regioselective Directed ortho-Metalation (DoM) followed by a chemoselective carbonyl reduction, providing a scalable and self-validating pathway to the target compound.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 2,3,4-trisubstituted pyridines requires careful control over regiochemistry. The selected route utilizes 3-bromo-2-chloropyridine as the starting material due to its specific electronic and steric environment[2].

The Causality of Directed ortho-Metalation (DoM)

When 3-bromo-2-chloropyridine is treated with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA), metalation occurs regioselectively at the C4 position[3]. This selectivity is driven by two primary factors:

  • Coordination & Acidity: The lithium atom of LDA coordinates with the pyridine nitrogen, which inductively increases the acidity of the adjacent protons.

  • Steric & Electronic Stabilization: The C4 proton is the most sterically accessible and is highly acidic due to the electron-withdrawing effects of the adjacent C3-bromo and C2-chloro substituents. The resulting 4-lithiated intermediate is thermodynamically stabilized by these halogens[3].

Quenching this intermediate with anhydrous N,N-Dimethylformamide (DMF) yields 3-bromo-2-chloroisonicotinaldehyde (CAS: 1227602-82-5)[4]. Subsequent reduction with Sodium Borohydride (NaBH₄) chemoselectively reduces the aldehyde to the primary alcohol without triggering undesired dehalogenation at the C2 or C3 positions.

Synthetic Workflow Visualization

SynthesisWorkflow SM 3-Bromo-2-chloropyridine (CAS: 52200-48-3) Lithiation Directed ortho-Metalation (LDA, THF, -78 °C) SM->Lithiation Intermediate 4-Lithiated Pyridine Intermediate Lithiation->Intermediate Formylation Electrophilic Quench (DMF, -78 °C to RT) Intermediate->Formylation Aldehyde 3-Bromo-2-chloroisonicotinaldehyde (CAS: 1227602-82-5) Formylation->Aldehyde Reduction Carbonyl Reduction (NaBH4, MeOH, 0 °C) Aldehyde->Reduction Product (3-Bromo-2-chloropyridin-4-yl)methanol (CAS: 1227502-15-9) Reduction->Product

Figure 1: Two-step synthetic workflow for (3-Bromo-2-chloropyridin-4-yl)methanol via DoM.

Experimental Protocols (Self-Validating System)

The following protocols are designed with built-in validation steps to ensure reaction integrity and prevent downstream failures.

Step 1: Regioselective Formylation via DoM

Objective: Synthesize 3-bromo-2-chloroisonicotinaldehyde from 3-bromo-2-chloropyridine.

  • Preparation: Flame-dry a three-necked round-bottom flask and purge thoroughly with Argon to maintain an inert atmosphere[3].

  • Base Generation: Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath. Slowly add diisopropylamine (1.1 equiv), followed by the dropwise addition of n-butyllithium (1.05 equiv). Stir for 30 minutes to generate the LDA solution[3].

  • Lithiation: Dissolve 3-bromo-2-chloropyridine (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes, ensuring the internal temperature remains below -70 °C[3]. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add anhydrous DMF (1.5 equiv) dropwise to the dark lithiated mixture. Stir for an additional 1 hour at -78 °C[3].

  • Self-Validation Check: Remove a 0.1 mL reaction aliquot, quench it with saturated NH₄Cl, extract with Ethyl Acetate (EtOAc), and analyze via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the starting material (R_f ~0.6) and the appearance of a new UV-active aldehyde spot (R_f ~0.3) validates the lithiation and formylation efficiency.

  • Workup: Quench the main reaction slowly with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature[3]. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield 3-bromo-2-chloroisonicotinaldehyde[4].

Step 2: Chemoselective Carbonyl Reduction

Objective: Reduce the C4-aldehyde to the target C4-methanol derivative.

  • Preparation: Dissolve the purified 3-bromo-2-chloroisonicotinaldehyde (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. This prevents the exothermic reduction from causing localized heating, which could lead to unwanted side reactions.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.2 equiv) portion-wise over 10 minutes. Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 1 hour.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 2:1). The aldehyde spot should be completely consumed, replaced by a more polar, UV-active spot corresponding to the alcohol.

  • Workup: Quench the reaction by carefully adding water to destroy the excess NaBH₄. Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting solid is pure (3-Bromo-2-chloropyridin-4-yl)methanol[1].

Quantitative Data Summary

Table 1: Chemical Properties & Identifiers

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Role
3-Bromo-2-chloropyridine52200-48-3C₅H₃BrClN192.44 g/mol Starting Material
3-Bromo-2-chloroisonicotinaldehyde1227602-82-5C₆H₃BrClNO220.45 g/mol Intermediate
(3-Bromo-2-chloropyridin-4-yl)methanol1227502-15-9C₆H₅BrClNO222.47 g/mol Target Product

Table 2: Reaction Conditions & Yield Summary

StepReaction TypePrimary ReagentsTemperature ProfileExpected Yield
1Directed ortho-MetalationLDA, THF, DMF-78 °C to RT60–75%
2Carbonyl ReductionNaBH₄, Methanol0 °C to RT85–95%

References

  • [1] (3-Bromo-2-chloropyridin-4-yl)methanol 95% | CAS: 1227502-15-9, AChemBlock. 1

  • [2] 3-Bromo-2-chloropyridine 98 52200-48-3, Sigma-Aldrich. 2

  • [3] Application Notes and Protocols: Directed Metalation of 3-Bromo-2-chloropyridine, Benchchem. 3

  • [4] 3-Bromo-2-chloroisonicotinaldehyde | 1227602-82-5, Sigma-Aldrich. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of (3-Bromo-2-chloropyridin-4-yl)methanol

Strategic Rationale & Medicinal Chemistry Context Halogenated pyridine scaffolds are privileged structures in drug discovery, serving as critical building blocks for kinase inhibitors, centrally acting neurological agent...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Medicinal Chemistry Context

Halogenated pyridine scaffolds are privileged structures in drug discovery, serving as critical building blocks for kinase inhibitors, centrally acting neurological agents, and antiviral compounds[1]. The synthesis of (3-bromo-2-chloropyridin-4-yl)methanol from 2-chloro-3-bromopyridine requires the precise functionalization of the C-4 position. Because direct hydroxymethylation with monomeric formaldehyde at cryogenic temperatures can be operationally cumbersome and scale-limiting, this protocol utilizes a highly reliable two-step sequence: Directed ortho-Lithiation (DoM) followed by formylation with N,N-dimethylformamide (DMF), and subsequent hydride reduction of the resulting aldehyde.

Mechanistic Causality: The Lithiation Chemoselectivity Challenge

The functionalization of 2-chloro-3-bromopyridine presents a classic chemoselectivity challenge. The substrate contains two halogens (Cl at C-2, Br at C-3) and three aromatic protons (C-4, C-5, C-6).

  • The n-BuLi Pitfall : Attempting to lithiate this substrate with a standard nucleophilic base like n-butyllithium (n-BuLi) typically results in rapid lithium-halogen exchange at the C-3 position (yielding the undesired 3-lithio species) or nucleophilic aromatic substitution (SNAr) leading to 2-butylpyridines[2]. Pyridines are notoriously difficult arene substrates for n-BuLi due to these competing pathways[2].

  • The LDA Advantage : To achieve C-4 functionalization, a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or a TMP-metal base must be employed[1],[3]. The bulky diisopropyl groups prevent nucleophilic attack on the halogens. Instead, LDA selectively deprotonates the C-4 proton, which is the most acidic position on the ring due to the strong inductive electron-withdrawing effects of the adjacent C-3 bromine and C-2 chlorine[1].

Reaction Pathway Visualization

SynthesisWorkflow SM 2-Chloro-3-bromopyridine (Starting Material) LDA LDA, THF, -78°C (Non-Nucleophilic Base) SM->LDA Deprotonation nBuLi n-BuLi, THF, -78°C (Nucleophilic Base) SM->nBuLi Halogen Exchange / SNAr Int_4Li 4-Lithio Intermediate (Desired Pathway) LDA->Int_4Li Regioselective at C-4 Int_3Li 3-Lithio / Alkylated Pyridine (Undesired Side-Reactions) nBuLi->Int_3Li Br-Li Exchange at C-3 DMF 1. Anhydrous DMF 2. NH4Cl (aq) Quench Int_4Li->DMF Electrophilic Trapping Aldehyde 3-Bromo-2-chloroisonicotinaldehyde (Intermediate) DMF->Aldehyde Formylation NaBH4 NaBH4, MeOH, 0°C (Reduction) Aldehyde->NaBH4 Hydride Transfer Product (3-Bromo-2-chloropyridin-4-yl)methanol (Target Product) NaBH4->Product High Yield Conversion

Divergent reactivity of 2-chloro-3-bromopyridine with lithium bases and the synthesis workflow.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometric Parameters for a 10 mmol Scale Synthesis

StepReagentMW ( g/mol )EquivalentsAmountRole / Causality
1 2-Chloro-3-bromopyridine192.441.001.92 gStarting Material
1 LDA (2.0 M in THF/heptane)107.121.105.50 mLNon-nucleophilic Base. Slight excess ensures complete deprotonation without leaving unreacted base to interfere with DMF.
1 Anhydrous DMF73.091.501.16 mLFormylating Agent. Excess ensures rapid trapping of the highly reactive lithiated species.
2 3-Bromo-2-chloroisonicotinaldehyde220.451.00~2.20 gIntermediate
2 NaBH₄37.831.200.45 gReducing Agent. 1.2 eq provides 4.8 eq of hydride, ensuring complete reduction even if trace moisture is present.

Self-Validating Experimental Protocols

Phase 1: Directed ortho-Lithiation and Formylation

Note: Halogen-lithium exchange and deprotonation chemistry must be executed under strictly anhydrous conditions. Even brief atmospheric exposure can ruin the reaction[2].

  • System Preparation : Flame-dry a 100 mL Schlenk flask under vacuum and backfill with high-purity argon (repeat 3x).

  • Substrate Dissolution : Charge the flask with 2-chloro-3-bromopyridine (1.92 g, 10 mmol) and anhydrous THF (30 mL, <10 ppm H₂O).

  • Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Deprotonation : Add LDA (2.0 M, 5.50 mL, 11 mmol) dropwise via syringe pump over 15 minutes. Causality : Pyridine lithiation is highly exothermic. Maintaining the internal temperature strictly below -70 °C prevents benzyne-type intermediate formation and ring-opening degradation pathways. Stir at -78 °C for 1 hour.

  • Self-Validation (IPQC) : Withdraw a 0.1 mL aliquot and quench into 0.5 mL of MeOD (methanol-d₄). Analyze via LC-MS. Causality : A successful lithiation will show complete consumption of the starting material and a single peak corresponding to the deuterated mass (M+1). If only the protonated mass is observed, the system was wet, and the batch should be aborted[2].

  • Electrophilic Trapping : Add anhydrous DMF (1.16 mL, 15 mmol) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to -20 °C over 1 hour.

  • Workup : Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 20 mL). Causality : EtOAc efficiently extracts the aldehyde while leaving unreacted DMF in the aqueous layer. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-bromo-2-chloroisonicotinaldehyde.

Phase 2: Hydride Reduction to the Hydroxymethyl Moiety
  • Substrate Dissolution : Dissolve the crude 3-bromo-2-chloroisonicotinaldehyde (approx. 10 mmol) in 20 mL of Methanol. Cool the flask to 0 °C using an ice-water bath.

  • Reduction : Add NaBH₄ (0.45 g, 12 mmol) in three small portions over 10 minutes. Causality : The reduction is exothermic and releases hydrogen gas. Portion-wise addition prevents thermal runaway and excessive foaming.

  • Self-Validation (IPQC) : Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). Causality : The aldehyde intermediate stains bright orange/red with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The product alcohol is more polar and does not react with 2,4-DNPH. Do not proceed to workup until the 2,4-DNPH stain is completely negative.

  • Workup : Quench the remaining hydride by slowly adding 5 mL of water. Remove the methanol under reduced pressure (do not exceed 40 °C bath temperature).

  • Extraction : Partition the aqueous residue with Dichloromethane (DCM) (3 × 20 mL). Causality : DCM is preferred here because the highly polar alcohol product has superior solubility in halogenated solvents compared to EtOAc.

  • Purification : Dry the combined DCM layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford pure (3-Bromo-2-chloropyridin-4-yl)methanol.

Diagnostic Benchmarks & Troubleshooting

Table 2: Troubleshooting Matrix

Observation / IssuePotential CausalityCorrective Action
MeOD quench shows protonated mass, no deuterium Moisture in the system; LDA degraded; or proton abstraction from solvent impurities[2].Use freshly titrated LDA. Ensure THF is strictly anhydrous. Flame-dry all vessels and stir bars[2].
Formation of 2-butylpyridine derivatives Use of n-BuLi instead of LDA, leading to SNAr or halogen exchange[2].Strictly utilize sterically hindered bases (LDA or TMPMgCl·LiCl) to prevent nucleophilic attack[3].
Low yield in Phase 2 (Reduction) Aldehyde hydrate formation in wet methanol, which resists reduction.Ensure complete dissolution in anhydrous MeOH before NaBH₄ addition. Allow reaction to reach room temperature for 1 h.

References

1.[1] Title : 2-(3-Bromopyridin-2-YL)ethanamine | 910386-57-1 Source : Benchchem URL :

2.[2] Title : I'm incapable of lithiating a simple bromoptridine and it's driving me insane Source : r/Chempros (Reddit) URL :

3.[3] Title : Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Source : Chemical Reviews (ACS Publications) URL :

Sources

Application

Protecting group strategies for the hydroxyl group in (3-Bromo-2-chloropyridin-4-yl)methanol

An Application Guide to Hydroxyl Group Protection for (3-Bromo-2-chloropyridin-4-yl)methanol Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold (3-Bromo-2-chloropyridin-4-yl)methanol is a highly f...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Hydroxyl Group Protection for (3-Bromo-2-chloropyridin-4-yl)methanol

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

(3-Bromo-2-chloropyridin-4-yl)methanol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a reactive hydroxyl group alongside two distinct halogen atoms (bromine and chlorine) on an electron-deficient pyridine ring presents both a wealth of synthetic opportunities and a series of strategic challenges. The primary alcohol is a nucleophilic and mildly acidic site, rendering it incompatible with many of the organometallic and basic conditions required to functionalize the C-Br and C-Cl bonds. Therefore, the judicious selection and implementation of a hydroxyl protecting group strategy is paramount to the successful use of this versatile substrate.

This guide provides a detailed analysis of suitable protecting group strategies, focusing on the causality behind experimental choices. We will explore the stability profiles of leading candidates, provide validated, step-by-step protocols for their installation and removal, and offer a logical framework for selecting the optimal group based on the planned synthetic route.

Understanding the Substrate's Reactivity Profile

The synthetic utility of (3-Bromo-2-chloropyridin-4-yl)methanol hinges on the differential reactivity of its functional groups. The choice of a protecting group must accommodate the conditions required for transformations at the C2 and C3 positions.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C3 position is significantly more susceptible to oxidative addition by palladium catalysts than the more robust carbon-chlorine bond at C2.[1] This allows for selective Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the C3 position. These reactions often require basic conditions and organometallic reagents, which would be compromised by a free hydroxyl group.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the chlorine atom at the C2 position is activated towards SNAr by the adjacent electron-withdrawing ring nitrogen.[1] This allows for the displacement of chloride with various nucleophiles, a reaction that is often incompatible with the acidic proton of an alcohol.

A successful protecting group must therefore be stable to palladium catalysts, a range of basic conditions, and potentially strong nucleophiles, yet be removable under conditions that do not disturb the newly installed functionality or the remaining halogen atom.

Comparative Analysis of Leading Hydroxyl Protecting Groups

The selection of a protecting group is a critical strategic decision. The following table summarizes the most viable options for (3-Bromo-2-chloropyridin-4-yl)methanol, highlighting their respective strengths and weaknesses in this specific context.

Protecting Group (Abbr.)StructureProtection ConditionsStability ProfileDeprotection ConditionsKey Considerations for this Substrate
tert-Butyldimethylsilyl (TBS) RO-Si(CH₃)₂C(CH₃)₃TBS-Cl, Imidazole, DMF, rt[2][3]Stable: Bases, organometallics, mild oxidants/reductants. Labile: Acids, Fluoride sources (TBAF, HF).[2][4]TBAF, THF, rt; or mild acid (e.g., PPTS, MeOH).[2]Excellent choice. High stability to cross-coupling conditions. Cleavage is orthogonal to most functionalities.
p-Methoxybenzyl (PMB) RO-CH₂-C₆H₄-OCH₃PMB-Cl, NaH, THF, 0 °C to rt[5]Stable: Strong bases, acids (more stable than MOM), most organometallics. Labile: Strong oxidizing agents (DDQ, CAN), hydrogenolysis.[5][6][7]DDQ, CH₂Cl₂/H₂O, rt.[5][8]Superior choice for orthogonality. Oxidative cleavage avoids hydrogenolysis, which could cause dehalogenation.
Benzyl (Bn) RO-CH₂-C₆H₅BnBr, NaH, THF, 0 °C to rt[6][9]Stable: Strong acids/bases, organometallics, most redox reagents. Labile: Hydrogenolysis (H₂, Pd/C).[10][11]H₂, Pd/C, EtOH or EtOAc.[12][13]High risk. Hydrogenolysis conditions are highly likely to cause competitive hydrodehalogenation at the C-Br and C-Cl positions. Generally not recommended.
Methoxymethyl (MOM) RO-CH₂OCH₃MOM-Cl, DIPEA, CH₂Cl₂, rt[14]Stable: pH 4-12, non-Lewis acidic reagents. Labile: Brønsted and Lewis acids.[15][16] Can be cleaved by some organometallic reagents.[17]Conc. HCl, MeOH, reflux; or other acidic conditions.[15]Moderate choice. Potential for cleavage with Lewis acidic reagents used in some cross-coupling variants. Less robust than silyl or PMB ethers.

Decision Workflow for Protecting Group Selection

To aid in the selection process, the following decision tree illustrates a logical workflow based on the planned synthetic transformations.

G start Start: (3-Bromo-2-chloropyridin-4-yl)methanol q1 What is the key subsequent reaction? start->q1 sub1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) q1->sub1 sub2 Nucleophilic Aromatic Substitution (SNAr) q1->sub2 sub3 Other (e.g., Oxidation of Alcohol) q1->sub3 q2 Are other acid-sensitive groups present? sub1->q2 sub2->q2 rec1 Recommend TBS or PMB Group sub3->rec1 q2->rec1 No q2->rec1 Yes rec2 PMB offers superior oxidative deprotection, avoiding fluoride and acid. rec1->rec2 rec3 TBS is robust and cost-effective. Deprotection with TBAF is highly reliable. rec1->rec3

Caption: Strategic selection of a protecting group.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the protection and deprotection of (3-Bromo-2-chloropyridin-4-yl)methanol using the highly recommended TBS and PMB protecting groups.

Protocol 1: tert-Butyldimethylsilyl (TBS) Protection and Deprotection

This protocol is valued for its mild conditions, high yields, and the general stability of the TBS ether to a wide range of synthetic transformations.[3][18]

G A Dissolve Substrate & Imidazole in DMF B Add TBS-Cl at 0°C A->B C Warm to RT, Stir for 12-18h B->C D TLC Monitoring for Completion C->D E Aqueous Workup (H₂O, EtOAc) D->E F Purification (Silica Gel Chromatography) E->F G Obtain TBS-Protected Product F->G

Caption: TBS protection workflow.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (3-Bromo-2-chloropyridin-4-yl)methanol (1.0 eq.).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, ~0.2 M), followed by imidazole (2.0-2.5 eq.). Stir until all solids dissolve.

  • Silylation: Cool the solution to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2-1.5 eq.) portion-wise. Causality Note: Imidazole acts as both a base to scavenge the HCl byproduct and a nucleophilic catalyst that forms a highly reactive silylating agent in situ, accelerating the reaction.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBS-protected product.

  • Setup: Dissolve the TBS-protected compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flask.

  • Reagent Addition: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2-1.5 eq.) dropwise at room temperature.[2]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Causality Note: The deprotection is driven by the formation of the exceptionally strong Si-F bond, which is thermodynamically favored over the Si-O bond.[2][18]

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Once complete, concentrate the mixture in vacuo.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to afford the deprotected alcohol.

Protocol 2: p-Methoxybenzyl (PMB) Protection and Deprotection

The PMB group offers a distinct advantage in its ability to be cleaved under neutral, oxidative conditions, providing an orthogonal deprotection strategy that is invaluable in complex syntheses.[5][19]

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF (~0.2 M) and cool to 0 °C.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq.) portion-wise.

  • Alkoxide Formation: Add a solution of (3-Bromo-2-chloropyridin-4-yl)methanol (1.0 eq.) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes.

  • Alkylation: Add p-methoxybenzyl chloride (PMB-Cl, 1.1-1.3 eq.) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate sluggish reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-16 hours.

  • Monitoring & Workup: Monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify by flash column chromatography.

  • Setup: Dissolve the PMB-protected compound (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 10:1 v/v, ~0.1 M).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-2.0 eq.) portion-wise at room temperature. The solution will typically turn dark.[5]

  • Reaction: Stir vigorously for 1-5 hours. Causality Note: The electron-rich PMB group undergoes a single electron transfer (SET) to the electron-deficient DDQ, forming a resonance-stabilized benzylic carbocation which is then trapped by water.[5][8] This mechanism provides high selectivity over other benzyl and silyl ethers.[5]

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of the more polar alcohol spot will be evident.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until the color of the organic layer fades. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired alcohol.

Conclusion

The protection of the hydroxyl group in (3-Bromo-2-chloropyridin-4-yl)methanol is a critical enabling step for its diverse applications in organic synthesis. While several options exist, the TBS and PMB ethers stand out for their robustness, reliability, and orthogonal cleavage pathways. The TBS group offers a cost-effective and highly stable option, removable under standard fluoride-mediated or acidic conditions. For more complex synthetic routes where orthogonality is paramount, the PMB group is the superior choice, as its unique oxidative deprotection with DDQ avoids conditions that might compromise other sensitive functional groups or the halogen substituents. By understanding the underlying reactivity of the substrate and the specific chemical properties of each protecting group, researchers can confidently design and execute high-yielding synthetic sequences.

References

  • Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved from [Link]

  • TBS Protecting Group: TBS Protection & Deprotection. (2024, January 19). Total Synthesis. Retrieved from [Link]

  • Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). (n.d.). Chemistry Steps. Retrieved from [Link]

  • Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. (n.d.). AdiChemistry. Retrieved from [Link]

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr₄-MeOH. (n.d.). Journal of the Indian Chemical Society. Retrieved from [Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl. (2026, February 28). Silyl Ethers. Retrieved from [Link]

  • TBS Protection Addition With TBSOTf. (2024, July 17). YouTube. Retrieved from [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups For Alcohols. (2021, June 17). Chemistry Steps. Retrieved from [Link]

  • A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. (n.d.). Bentham Science Publishers. Retrieved from [Link]

  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. (2006, August 16). Taylor & Francis Online. Retrieved from [Link]

  • Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (2006, January). Indian Journal of Chemistry. Retrieved from [Link]

  • TBS Protection - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 17.8: Protection of Alcohols. (2024, September 22). Chemistry LibreTexts. Retrieved from [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium on Carbon. (n.d.). Reagents. Retrieved from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Scientific Letter. (2021, October 6). Atlanchim Pharma. Retrieved from [Link]

  • MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • benzyl ether cleavage. (2018, December 31). YouTube. Retrieved from [Link]

  • 16: Silylethers. (2021, June 10). Chemistry LibreTexts. Retrieved from [Link]

  • p-Methoxybenzyl (PMB) Protective Group. (2014, March 10). Chem-Station. Retrieved from [Link]

  • Methoxymethyl ether. (n.d.). Wikipedia. Retrieved from [Link]

  • Stability of -OMOM protecting groups. (2021, July 21). Reddit. Retrieved from [Link]

  • Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]

  • Protecting Groups. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis-1. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2009, April 13). ACS Publications. Retrieved from [Link]

Sources

Method

Application Note: Orthogonal Functionalization of (3-Bromo-2-chloropyridin-4-yl)methanol in the Synthesis of Complex Pharmaceutical Intermediates

Document ID: AN-2026-0312 Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Experimental Protocols Introduction & Structural Significance In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0312 Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Experimental Protocols

Introduction & Structural Significance

In modern drug discovery, highly functionalized heterocyclic scaffolds are essential for constructing complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors, GPCR modulators, and targeted protein degraders. (3-Bromo-2-chloropyridin-4-yl)methanol (CAS: 1227502-15-9) is a premier polyfunctional building block [1].

Its unique architecture features three distinct, orthogonally reactive sites:

  • C3-Bromine: Primed for transition-metal-catalyzed cross-coupling.

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C4-Hydroxymethyl: A versatile functional handle for oxidation, alkylation, or homologation.

By leveraging the inherent electronic and steric properties of this scaffold, chemists can execute sequential, site-selective functionalizations without the need for cumbersome protecting group strategies [2].

Mechanistic Principles of Orthogonal Functionalization

As an application scientist, it is critical to understand why these reactions proceed with high regioselectivity. A successful synthetic campaign relies on exploiting the differential reactivity of the carbon-halogen bonds [3].

Site-Selective C-Br Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The bond dissociation energy of the C-Br bond is significantly lower than that of the C-Cl bond. Consequently, at moderate temperatures (70–80 °C) and with standard bidentate ligands like dppf, the Pd(0) catalyst selectively inserts into the C3-Br bond [4].

Nucleophilic Aromatic Substitution (SNAr) at C-Cl

The C2-position of the pyridine ring is highly electron-deficient due to the inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen. Nucleophilic attack at the C2-chlorine forms a Meisenheimer complex where the resulting negative charge is stabilized by delocalization onto the electronegative nitrogen atom. The C3-position lacks this resonance stabilization, rendering the C2-Cl bond exclusively reactive toward SNAr with amines or alkoxides [1].

Hydroxymethyl Elaboration

The C4-hydroxymethyl group is a "pyridylic" alcohol. The adjacent electron-deficient pyridine ring weakens the carbinol C-H bond, making it highly susceptible to mild oxidation using activated Manganese Dioxide (MnO₂). This allows for chemoselective conversion to the corresponding aldehyde without over-oxidation to the carboxylic acid.

OrthogonalReactivity Core (3-Bromo-2-chloropyridin-4-yl)methanol CAS: 1227502-15-9 C3 C3-Bromo Suzuki / Sonogashira (High Pd Reactivity) Core->C3 C2 C2-Chloro SNAr / Buchwald-Hartwig (N-Activated) Core->C2 C4 C4-Hydroxymethyl Oxidation / Alkylation (Functional Handle) Core->C4

Orthogonal reactivity map of (3-Bromo-2-chloropyridin-4-yl)methanol.

Quantitative Data & Benchmarking

The following table summarizes the expected yields and regioselectivity metrics for the orthogonal functionalization of the (3-Bromo-2-chloropyridin-4-yl)methanol scaffold, benchmarked against industry standards [1][2].

Reaction TypeReagent / Coupling PartnerTarget SiteExpected Yield (%)Selectivity Profile
Suzuki-Miyaura Phenylboronic acidC3-Br75 – 85%>95% (C3 over C2)
Sonogashira PhenylacetyleneC3-Br70 – 80%>95% (C3 over C2)
SNAr Amination Morpholine / PiperidineC2-Cl80 – 90%Exclusive to C2
Mild Oxidation Activated MnO₂C4-CH₂OH85 – 95%Chemoselective (Aldehyde)

Standard Operating Protocols (SOPs)

The following protocols are designed as a self-validating system. Each step includes specific mechanistic rationales to ensure reproducibility and process control.

SyntheticWorkflow Step1 Step 1: Suzuki Coupling (C3-Br Functionalization) Step2 Step 2: SNAr Reaction (C2-Cl Substitution) Step1->Step2 Pd(dppf)Cl2, Base, 80°C Step3 Step 3: Oxidation (C4-CH2OH to CHO) Step2->Step3 Amine, DIPEA, 100°C Product Trisubstituted Pyridine Pharmaceutical Intermediate Step3->Product MnO2, DCM, RT

Step-by-step synthetic workflow for generating trisubstituted pyridine intermediates.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C3

Objective: Selectively arylate the C3 position while preserving the C2-Cl bond for downstream functionalization.

  • Preparation: To a flame-dried Schlenk tube, add (3-Bromo-2-chloropyridin-4-yl)methanol (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

    • Causality Insight: A slight excess of boronic acid ensures complete conversion of the bromide. K₂CO₃ is chosen as a mild base to prevent unwanted side reactions (like etherification of the C4-alcohol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Insight: The bidentate dppf ligand suppresses catalyst poisoning by the pyridine nitrogen and limits the oxidative addition strictly to the weaker C-Br bond [4].

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Purge the system with Argon for 10 minutes.

    • Causality Insight: Water is critical to dissolve the inorganic base and accelerate the transmetalation step.

  • Reaction: Heat the mixture to 80 °C for 8–12 hours. Monitor via LC-MS.

    • Critical Control Point: Do not exceed 90 °C, as higher temperatures may induce competitive oxidative addition at the C2-Cl bond.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: SNAr Amination at C2

Objective: Introduce an amine nucleophile at the C2 position of the C3-arylated intermediate.

  • Preparation: Dissolve the C3-arylated intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 2.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality Insight: DIPEA acts as an acid scavenger to neutralize the HCl generated during the substitution, driving the equilibrium forward.

  • Reaction: Heat the mixture to 100–120 °C for 16 hours.

    • Causality Insight: The high temperature provides the necessary activation energy to overcome the aromaticity disruption during the formation of the Meisenheimer complex.

  • Workup: Cool to room temperature, quench with water to precipitate the product, filter, and wash with cold water.

Protocol C: Mild Oxidation of the C4-Hydroxymethyl Group

Objective: Convert the C4-hydroxymethyl group to an aldehyde for subsequent reductive amination or olefination.

  • Preparation: Dissolve the C2/C3-functionalized intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Oxidant Addition: Add activated Manganese Dioxide (MnO₂) (10.0 equiv) in a single portion.

    • Causality Insight: Activated MnO₂ is a heterogeneous oxidant that selectively oxidizes allylic, benzylic, and pyridylic alcohols. The large excess is required because the reaction occurs strictly on the surface of the solid oxidant.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC.

  • Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM and EtOAc. Concentrate the filtrate under reduced pressure to afford the pure aldehyde.

References

  • Brégent, T., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines." MDPI / Chemistry. Available at:[Link]

Application

Application Note &amp; Protocols: Synthesis of 4-(Halomethyl)-3-bromo-2-chloropyridines

Abstract This technical guide provides a comprehensive overview of synthetic methodologies for the conversion of (3-Bromo-2-chloropyridin-4-yl)methanol into its corresponding alkyl chloride, bromide, and iodide derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for the conversion of (3-Bromo-2-chloropyridin-4-yl)methanol into its corresponding alkyl chloride, bromide, and iodide derivatives. These halogenated pyridines are valuable, functionalized building blocks in medicinal chemistry and materials science, serving as key intermediates for further molecular elaboration. This document details several field-proven protocols, explains the mechanistic underpinnings of each transformation, offers a comparative analysis of the methods, and provides essential safety and handling information for the reagents involved. The protocols are designed to be robust and reproducible for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. The starting material, (3-Bromo-2-chloropyridin-4-yl)methanol, possesses a primary alcohol functional group activated by its position adjacent to the pyridine ring, analogous to a benzylic alcohol. This inherent reactivity allows for efficient conversion to the corresponding 4-(halomethyl) derivatives. These products are potent electrophiles, primed for nucleophilic substitution reactions, making them ideal precursors for introducing a wide array of functional groups.

This guide explores three primary transformations:

  • Chlorination: Conversion to 4-(chloromethyl)-3-bromo-2-chloropyridine.

  • Bromination: Conversion to 4-(bromomethyl)-3-bromo-2-chloropyridine.

  • Iodination: Conversion to 4-(iodomethyl)-3-bromo-2-chloropyridine.

The choice of halogenating agent is critical and depends on factors such as substrate sensitivity, desired reactivity of the product, and operational simplicity. We will discuss common, reliable methods including the use of thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), the Appel reaction, and the Finkelstein reaction.[1][2]

General Synthetic Workflow

The conversion of the parent alcohol to the three target alkyl halides can be visualized as a branching synthetic pathway. The chloro- and bromo- derivatives are typically accessed in a single step from the alcohol, while the iodo- derivative is most efficiently prepared via a subsequent halogen exchange reaction (Finkelstein reaction) from the alkyl chloride or bromide.

G cluster_start Starting Material cluster_products Target Alkyl Halides Start (3-Bromo-2-chloropyridin-4-yl)methanol Product_Cl 4-(Chloromethyl)-3-bromo- 2-chloropyridine Start->Product_Cl SOCl₂ or PPh₃/CCl₄ Product_Br 4-(Bromomethyl)-3-bromo- 2-chloropyridine Start->Product_Br PBr₃ or PPh₃/CBr₄ Product_I 4-(Iodomethyl)-3-bromo- 2-chloropyridine Product_Cl->Product_I NaI, Acetone (Finkelstein Reaction)

Caption: General synthetic pathways from the starting alcohol to the target halides.

Synthesis of 4-(Chloromethyl)-3-bromo-2-chloropyridine

The conversion of the primary alcohol to an alkyl chloride is readily achieved using several standard reagents. The hydroxyl group is a poor leaving group, so all methods first convert it into a more reactive intermediate.[3]

Method A: Thionyl Chloride (SOCl₂) - The Workhorse Reagent

Thionyl chloride is a highly effective reagent for converting primary and secondary alcohols into alkyl chlorides.[1][2] The reaction proceeds by converting the alcohol into a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion.

Mechanism Insight: The alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion. A base, such as pyridine or catalytic N,N-dimethylformamide (DMF), facilitates the deprotonation of the resulting oxonium ion.[1] The chlorosulfite intermediate then collapses, often via an Sₙ2 mechanism in the presence of a base like pyridine, where a chloride ion attacks the carbon, leading to inversion of stereochemistry (not applicable here, but important for chiral centers).[1] The thermodynamic driving force is the formation of stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1]

Causality Behind Experimental Choices:

  • Solvent: An inert solvent like dichloromethane (DCM) or toluene is used. Reactions can also be run in neat thionyl chloride.[4]

  • Temperature Control: The initial reaction is often exothermic. Adding the SOCl₂ at 0 °C helps to control the reaction rate and minimize potential side reactions.

  • Base/Catalyst: The addition of a catalytic amount of DMF or a stoichiometric amount of a base like pyridine can accelerate the reaction. Pyridine also serves to neutralize the HCl byproduct.[1][4]

Protocol 2.1: Chlorination using Thionyl Chloride

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas scrubber (to trap HCl and SO₂), add (3-Bromo-2-chloropyridin-4-yl)methanol (1.0 equiv.) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.2-1.5 equiv.) dropwise to the stirred solution over 15-20 minutes. If desired, catalytic DMF (0.05 equiv.) can be added to the alcohol solution before cooling.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction may require gentle refluxing to go to completion.[4]

  • Work-up: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Caution: Gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(chloromethyl)-3-bromo-2-chloropyridine.

Method B: The Appel Reaction - Mild and Neutral Conditions

The Appel reaction provides a milder alternative for converting alcohols to alkyl chlorides, using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[5][6] This method is particularly useful for substrates that are sensitive to acidic conditions.[7]

Mechanism Insight: The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6][8] PPh₃ first reacts with CCl₄ to form a phosphonium salt. The alcohol is deprotonated, and the resulting alkoxide attacks the phosphonium species. Finally, a chloride ion displaces the triphenylphosphine oxide via an Sₙ2 attack on the carbon atom.[5][9]

Protocol 2.2: Chlorination using the Appel Reaction

  • Preparation: To a dry, nitrogen-flushed flask, add (3-Bromo-2-chloropyridin-4-yl)methanol (1.0 equiv.) and triphenylphosphine (1.2 equiv.) in anhydrous carbon tetrachloride (used as both reagent and solvent) or another inert solvent like acetonitrile.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The triphenylphosphine oxide byproduct can often be partially removed by filtration if it precipitates, or by adding a non-polar solvent like hexane to induce precipitation.

  • Purification: Concentrate the filtrate under reduced pressure. The main challenge with the Appel reaction is the removal of the triphenylphosphine oxide byproduct.[7] Purification is typically achieved via column chromatography on silica gel.

Synthesis of 4-(Bromomethyl)-3-bromo-2-chloropyridine

Method A: Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a standard and efficient reagent for converting primary and secondary alcohols to alkyl bromides.[1][10]

Mechanism Insight: Similar to SOCl₂, the reaction begins with the alcohol's oxygen attacking the electrophilic phosphorus atom of PBr₃.[11][12] This forms a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction.[1] One mole of PBr₃ can theoretically react with three moles of the alcohol. A weak base like pyridine is often used to neutralize the HBr byproduct.[12]

Protocol 3.1: Bromination using Phosphorus Tribromide

  • Preparation: To a dry, nitrogen-flushed three-necked flask equipped with a stirrer and dropping funnel, add (3-Bromo-2-chloropyridin-4-yl)methanol (1.0 equiv.) in an anhydrous solvent such as diethyl ether or DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add PBr₃ (0.4-0.5 equiv.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for several hours until TLC shows completion.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water, followed by a saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the product with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Method B: The Appel Reaction with Carbon Tetrabromide (CBr₄)

The Appel reaction can be adapted for bromination by substituting carbon tetrachloride with carbon tetrabromide (CBr₄).[5][9] This variant is often faster and more efficient than its chlorination counterpart, especially for secondary alcohols.[7][9]

Protocol 3.2: Bromination using the Appel Reaction

  • Preparation: In a dry, nitrogen-flushed flask, dissolve (3-Bromo-2-chloropyridin-4-yl)methanol (1.0 equiv.) and carbon tetrabromide (1.5 equiv.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add triphenylphosphine (1.5 equiv.) portion-wise, keeping the temperature below 10 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Purification: Concentrate the solvent under reduced pressure. Add diethyl ether or hexane to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold ether. Concentrate the filtrate and purify by column chromatography on silica gel.

Synthesis of 4-(Iodomethyl)-3-bromo-2-chloropyridine

While direct iodination from the alcohol is possible (e.g., using PPh₃/I₂), the most common and efficient route to alkyl iodides is the Finkelstein reaction, which involves a halogen exchange from a more readily available alkyl chloride or bromide.[13]

Method A: The Finkelstein Reaction

This reaction is a classic Sₙ2 process where an alkyl chloride or bromide is treated with an excess of sodium iodide (NaI) in acetone.[14]

Mechanism Insight: The Finkelstein reaction is an equilibrium process.[15][16] Its success hinges on Le Châtelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not.[14][15] The precipitation of these salts from the reaction mixture drives the equilibrium towards the formation of the alkyl iodide product.[15] The reaction proceeds via a single-step Sₙ2 mechanism.[14]

G cluster_mech Finkelstein Reaction Mechanism R-Cl 4-(Chloromethyl)-3-bromo-2-chloropyridine plus1 + R-Cl->plus1 NaI NaI (soluble in acetone) plus1->NaI equilibrium NaI->equilibrium R-I 4-(Iodomethyl)-3-bromo-2-chloropyridine equilibrium->R-I plus2 + R-I->plus2 NaCl NaCl (insoluble, precipitates) plus2->NaCl

Caption: Principle of the Finkelstein reaction, driven by precipitation.

Protocol 4.1: Iodination via Finkelstein Reaction

  • Preparation: In a round-bottom flask, dissolve 4-(chloromethyl)-3-bromo-2-chloropyridine (1.0 equiv., prepared as in Sec. 2) in anhydrous acetone.

  • Reagent Addition: Add sodium iodide (NaI, 2-3 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature or gently reflux for 12-24 hours. The formation of a white precipitate (NaCl) is indicative of reaction progress. Monitor by TLC until the starting material is consumed.

  • Work-up: After cooling, filter the mixture to remove the precipitated sodium chloride.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water, then with a dilute solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude product. Further purification can be achieved by column chromatography if necessary.

Comparative Summary of Methods

Target ProductMethodReagentsConditionsAdvantagesDisadvantages
Alkyl Chloride Thionyl ChlorideSOCl₂0 °C to refluxHigh yield, inexpensive, gaseous byproducts.Harsh reagent, generates HCl, requires scrubbing.
Appel ReactionPPh₃, CCl₄RT to 60 °CMild, neutral conditions.[6]Stoichiometric PPh₃O byproduct is difficult to remove[7], CCl₄ is toxic and restricted.[5]
Alkyl Bromide Phosphorus TribromidePBr₃0 °C to RTEfficient, standard procedure.Corrosive and moisture-sensitive reagent.
Appel ReactionPPh₃, CBr₄0 °C to RTMild conditions, often faster than chlorination.[9]Stoichiometric PPh₃O byproduct removal.
Alkyl Iodide Finkelstein ReactionNaI, AcetoneRefluxHigh yield, driven by precipitation, simple workup.[15]Two-step process from the alcohol.

Safety and Handling Precautions

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, liberating toxic gases (HCl, SO₂).[17][18][19][20] Always handle in a well-ventilated fume hood. Wear a full-face shield, acid-resistant gloves, and a lab coat.[17][18][21] Use dry glassware and inert atmosphere conditions.[18] Quench excess reagent carefully with a basic solution or by slow addition to a large volume of ice water under vigorous stirring in a fume hood.

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water to produce HBr gas.[22] Inhalation can cause severe irritation.[23] Handle with the same level of precaution as thionyl chloride, using appropriate PPE in a fume hood.[22][24] Store under an inert atmosphere.[22]

  • General Practices: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22] Emergency shower and eyewash stations should be readily accessible.[21][22] Contaminated clothing should be removed immediately.[21]

References

  • Vertex AI Search. Appel Reaction.
  • Wikipedia. Appel reaction. Available from: [Link]

  • SATHEE. Finkelstein Reaction.
  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4).
  • Oreate AI. The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch. (February 18 2026).
  • Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Available from: [Link]

  • Chem-Station. Appel Reaction. (March 24 2014). Available from: [Link]

  • BYJU'S. Finkelstein reaction. Available from: [Link]

  • YouTube. The Finkelstein Reaction Mechanism. (April 03 2025). Available from: [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available from: [Link]

  • Lanxess. Thionyl chloride. (August 15 2015). Available from: [Link]

  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

  • NJ.gov. Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. Available from: [Link]

  • Sdfine. PHOSPHOROUS TRIBROMIDE. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. (March 31 2025). Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: phosphorus tribromide. Available from: [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. Available from: [Link]

  • Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (January 07 2020). Available from: [Link]

  • Loba Chemie. PHOSPHORUS TRIBROMIDE 1.0 M SOLUTION IN DICHLOROMETHANE. Available from: [Link]

  • Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols. (March 17 2024). Available from: [Link]

  • Oreate AI Blog. Thionyl Chloride and Pyridine: A Tale of Two Reactions. (March 06 2026).
  • Reddit. Help with thionyl chloride halogenation. (October 08 2023). Available from: [Link]

  • Master Organic Chemistry. PBr3 and SOCl2. (March 20 2015). Available from: [Link]

  • Organic Chemistry Tutor. Conversions of Alcohols into Alkyl Halides. Available from: [Link]

  • University of Calgary. Ch4 : ROH + X. Available from: [Link]

  • Chad's Prep®. Substitution with PBr3 & SOCl2. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (3-Bromo-2-chloropyridin-4-yl)methanol

Welcome to the Technical Support Center. This guide is tailored for researchers, process chemists, and drug development professionals synthesizing (3-Bromo-2-chloropyridin-4-yl)methanol (CAS: 1227502-15-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers, process chemists, and drug development professionals synthesizing (3-Bromo-2-chloropyridin-4-yl)methanol (CAS: 1227502-15-9).

The most scalable and reliable synthetic route relies on the Directed ortho-Metalation (DoM) of 2-chloro-3-bromopyridine, followed by electrophilic trapping and reduction. Because pyridyllithium intermediates are highly reactive, competing pathways—such as halogen-metal exchange and pyridyne formation—can severely compromise yields. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure synthetic success.

Synthetic Workflow Overview

SynthesisWorkflow SM 2-Chloro-3-bromopyridine (Starting Material) LDA LDA / THF / -78°C (Deprotonation) SM->LDA Lithio 4-Lithio-2-chloro-3-bromopyridine (Reactive Intermediate) LDA->Lithio DMF 1. Anhydrous DMF 2. NH4Cl (aq) Quench Lithio->DMF Aldehyde 3-Bromo-2-chloropyridine-4-carbaldehyde (Intermediate) DMF->Aldehyde Red NaBH4 / MeOH / 0°C (Reduction) Aldehyde->Red Product (3-Bromo-2-chloropyridin-4-yl)methanol (Final Product) Red->Product

Caption: Step-by-step synthetic workflow for (3-Bromo-2-chloropyridin-4-yl)methanol.

Troubleshooting FAQs

Q1: I am observing significant amounts of debrominated side products (e.g., 2-chloropyridine-4-carbaldehyde). How do I prevent this? A: This is a classic symptom of using an overly nucleophilic base like n-butyllithium (n-BuLi). In dihalopyridines, n-BuLi heavily favors halogen-metal exchange (specifically Br-Li exchange) over deprotonation, leading to the loss of the 1[1]. To resolve this, you must switch to a sterically hindered, non-nucleophilic base such as 2[2]. LDA selectively abstracts the most acidic proton at the C-4 position—which is activated by the inductive effects of the adjacent halogens—without attacking the3[3].

Q2: My LC-MS shows mostly recovered starting material, even when using LDA. What is going wrong? A: If you are recovering starting material, the lithiation is either failing to initiate or the intermediate is being prematurely protonated.

  • Moisture: Pyridyllithium species are incredibly sensitive to trace water. Ensure your THF is freshly distilled over Na/benzophenone. Glassware must be oven-dried (140 °C) and cooled under argon.

  • LDA Quality: Commercial LDA solutions degrade over time. It is highly recommended to prepare LDA in situ by adding n-BuLi to anhydrous diisopropylamine at 0 °C just 30 minutes prior to the reaction.

  • Electrophile Addition Timing: The deprotonation happens in seconds. If you wait too long before adding DMF, the intermediate may undergo unwanted side reactions. Add the electrophile rapidly (within 15–30 minutes) after the metalation is complete[1].

Q3: Why do you recommend a two-step process (DMF then NaBH₄) instead of a direct quench with paraformaldehyde? A: While quenching the 4-lithio intermediate directly with monomeric formaldehyde theoretically yields the target alcohol in one step, it is practically challenging. 4[4] is a solid polymer that must be thermally cracked to monomeric formaldehyde gas and bubbled into the -78 °C reaction mixture. This often leads to blockages in the cannula, uneven stoichiometry, and poor yields. Conversely, anhydrous DMF is a liquid that can be added neat, ensuring rapid, homogeneous trapping to form the aldehyde. The subsequent NaBH₄ reduction is nearly quantitative, making the two-step route far more reliable.

Q4: The reaction mixture turns completely black, and I get a complex mixture of polymeric baseline material. What causes this? A: This indicates thermal decomposition of the 4-lithio-2-chloro-3-bromopyridine intermediate. If the temperature rises above -60 °C, the intermediate eliminates LiCl or LiBr to generate a highly reactive pyridyne (hetaryne) intermediate, which rapidly undergoes 1[1]. To prevent this, the internal temperature of the reaction must strictly be maintained at or below -78 °C.

Quantitative Data: Impact of Conditions on Yield
Base / ReagentElectrophileInternal Temp (°C)Major Product ObservedApprox. Yield
n-BuLi (1.1 eq)DMF-78 °C2-Chloropyridine-4-carbaldehyde (Debrominated)< 10%
LDA (1.1 eq)Paraformaldehyde (gas)-78 °C(3-Bromo-2-chloropyridin-4-yl)methanol25 - 35%
LDA (1.1 eq)DMF-50 °CPolymeric mixture (Pyridyne formation)0%
LDA (1.1 eq) DMF (then NaBH₄) -78 °C (3-Bromo-2-chloropyridin-4-yl)methanol 75 - 85%
Standard Operating Procedure (SOP): Optimized Protocol

Every step in this protocol is designed as a self-validating system to ensure causality between your actions and the chemical outcome.

Step 1: Synthesis of 3-Bromo-2-chloropyridine-4-carbaldehyde
  • Preparation of LDA: To an oven-dried, argon-purged Schlenk flask, add anhydrous THF (10 mL/mmol) and anhydrous diisopropylamine (1.2 equiv). Cool to 0 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes. Causality: In situ preparation ensures the LDA is fully active and free of degraded lithium alkoxides.

  • Metalation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Validation: Ensure an internal temperature probe reads ≤ -75 °C before proceeding. Dropwise add a solution of 2-chloro-3-bromopyridine (1.0 equiv) in anhydrous THF (2 mL/mmol) over 15 minutes. Stir for exactly 30 minutes at -78 °C.

  • Electrophilic Trapping: Rapidly add anhydrous DMF (2.0 equiv) dropwise. Stir at -78 °C for 1 hour.

  • Quench & Workup: Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl solution. Causality: Quenching cold prevents thermal degradation of any unreacted lithio-species. Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to isolate the aldehyde.

Step 2: Reduction to (3-Bromo-2-chloropyridin-4-yl)methanol
  • Reduction Setup: Dissolve the purified 3-bromo-2-chloropyridine-4-carbaldehyde (1.0 equiv) in Methanol (5 mL/mmol) and cool to 0 °C.

  • Reagent Addition: Slowly add Sodium borohydride (NaBH₄, 1.5 equiv) in small portions. Causality: Gradual addition manages exothermic hydrogen gas evolution and prevents solvent bumping.

  • Completion Validation: Stir at 0 °C for 1 hour. Validation: Monitor by TLC or LC-MS. The reaction is complete only when the aldehyde mass/spot is fully consumed.

  • Workup: Quench with water. Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3x). Dry over Na₂SO₄, filter, and concentrate to afford the pure (3-Bromo-2-chloropyridin-4-yl)methanol.

Mechanistic Pathway

MechanisticPathway SM 2-Chloro-3-bromopyridine Acidic C4-H TS Transition State Li coordination to N/Cl SM->TS + LDA Base LDA Non-nucleophilic base Base->TS Lithio 4-Lithio Species Stable at -78°C TS->Lithio - Diisopropylamine SidePath SidePath Lithio->SidePath Heat (-LiCl/LiBr)

Caption: Mechanistic pathway of the directed ortho-metalation showing temperature dependency.

References
  • Title: 2-(3-Bromopyridin-2-YL)
  • Title: I'm incapable of lithiating a simple bromoptridine and it's driving me insane : r/Chempros Source: Reddit URL
  • Title: WO2014130608A1 - Antidiabetic bicyclic compounds Source: Google Patents URL
  • Source: Chemical Reviews (ACS)

Sources

Optimization

Technical Support Center: Purification of (3-Bromo-2-chloropyridin-4-yl)methanol Impurities

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies and purification protocols for isolating (3-Bromo-2-chloropy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies and purification protocols for isolating (3-Bromo-2-chloropyridin-4-yl)methanol .

Because halogenated pyridine derivatives are highly reactive and critical building blocks in pharmaceutical synthesis[1], achieving high purity is paramount. This guide focuses on the causality behind impurity formation and the physicochemical principles that dictate successful separation.

Understanding the Impurity Profile

The synthesis of (3-Bromo-2-chloropyridin-4-yl)methanol typically relies on the directed ortho-metalation (DoM) of 3-bromo-2-chloropyridine. The regioselectivity of this reaction is governed by the directing effects of the pyridine nitrogen and the chloro substituent, which favor deprotonation at the C4 position[2]. The resulting lithiated intermediate is trapped with a formylating agent (yielding an aldehyde) and subsequently reduced to the target alcohol.

Deviations in temperature or reagent stoichiometry during these steps lead to a specific profile of impurities.

Common Impurities and Separation Strategies
Impurity TypeChemical IdentityOrigin / CausalitySeparation Strategy
Unreacted Precursor 3-Bromo-2-chloroisonicotinaldehydeIncomplete reduction (e.g., using NaBH₄/MeOH) of the intermediate aldehyde.Normal phase chromatography. The aldehyde lacks H-bond donors and elutes faster.
Regioisomer (5-Bromo-2-chloropyridin-4-yl)methanolCompeting lithiation at the C5 position during the DoM step due to inadequate temperature control.Reverse-phase Prep-HPLC. Regioisomers co-elute on normal phase silica.
Dehalogenated (2-Chloropyridin-4-yl)methanolUnwanted halogen-metal exchange at the labile C-Br bond during lithiation.Recrystallization. Disruption of crystal packing allows isolation of the target.
Over-halogenated Dihalogenated pyridine derivativesImpure starting materials or side reactions during electrophilic halogenation[1].Distillation of precursors prior to the DoM step, or final recrystallization.

Purification Workflow & Decision Tree

To isolate the target alcohol with >99% purity, a multi-tiered approach is required. The workflow below illustrates the logical progression from crude mixture to polished Active Pharmaceutical Ingredient (API) intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (Alcohol + Impurities) Extraction Liquid-Liquid Extraction (Aqueous Workup) Crude->Extraction Quench & Extract Organic Organic Phase (DCM or EtOAc) Extraction->Organic Separate Silica Normal Phase Chromatography (Hexane/EtOAc) Organic->Silica Remove polar salts & unreacted aldehyde Isomers Regioisomer Check (HPLC/NMR) Silica->Isomers Elute target fractions Prep Prep-HPLC (Reverse Phase) Isomers->Prep If regioisomers present Cryst Recrystallization (Toluene/Heptane) Isomers->Cryst If >95% pure Prep->Cryst Polish Pure Pure (3-Bromo-2-chloropyridin-4-yl)methanol Cryst->Pure Dry

Decision tree for the purification of halogenated pyridinemethanols.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific physicochemical markers during the procedure, researchers can verify the success of each step in real-time.

Protocol A: Normal Phase Silica Gel Chromatography

This method separates the target alcohol from the unreacted aldehyde precursor and baseline salts[3],[4].

  • Scientific Rationale: The hydroxyl group on (3-Bromo-2-chloropyridin-4-yl)methanol acts as a strong hydrogen-bond donor, interacting heavily with the silanol groups on the stationary phase. The aldehyde precursor cannot hydrogen-bond in this manner and will elute significantly earlier.

  • Step 1: Dry Loading. Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Self-Validation: The powder should not clump; clumping indicates residual solvent or moisture, which causes band broadening.

  • Step 2: Column Packing. Pack a column with silica gel using Hexanes. Load the dry powder evenly onto the top of the bed.

  • Step 3: Elution Gradient. Begin elution with 9:1 Hexanes/Ethyl Acetate to flush out the unreacted 3-bromo-2-chloroisonicotinaldehyde. Gradually increase the polarity to 6:4 Hexanes/Ethyl Acetate to elute the target alcohol.

  • Step 4: TLC Monitoring. Spot fractions on a silica TLC plate. Develop in 7:3 Hexanes/EtOAc. Self-Validation: Visualize under UV (254 nm). The halogenated pyridine ring is highly UV-active. To confirm the alcohol, dip the plate in KMnO₄ stain and heat; the alcohol will rapidly oxidize and appear as a bright yellow spot on a purple background, while the aldehyde reacts much slower.

Protocol B: Recrystallization (Final Polishing)

Recrystallization is utilized to remove trace dehalogenated impurities and achieve >99% purity[3].

  • Scientific Rationale: Halogenated pyridines exhibit excellent solubility in aromatic solvents at elevated temperatures due to π−π stacking interactions. Aliphatic hydrocarbons (like heptane) disrupt these interactions, acting as an ideal anti-solvent.

  • Step 1: Dissolution. Place the semi-pure (3-Bromo-2-chloropyridin-4-yl)methanol in a round-bottom flask. Add a minimal volume of Toluene and heat to 80 °C until complete dissolution occurs.

  • Step 2: Anti-Solvent Addition. Slowly add Heptane dropwise while maintaining heating until the solution becomes faintly cloudy (the cloud point).

  • Step 3: Controlled Cooling. Add a few drops of Toluene to clear the solution, remove from heat, and allow it to cool to room temperature undisturbed over 4 hours. Self-Validation: Slow cooling promotes the formation of large, distinct crystals, excluding the structurally dissimilar dehalogenated impurities from the crystal lattice.

  • Step 4: Isolation. Filter the crystals via a Büchner funnel, wash with ice-cold Heptane, and dry under high vacuum.

Troubleshooting FAQs

Q: Why am I seeing co-elution of the 5-bromo regioisomer on my TLC plate and silica column? A: Regioisomers of halogenated pyridines often possess nearly identical dipole moments and hydrogen-bonding capacities, resulting in indistinguishable Rf​ values on normal-phase silica. To resolve this, abandon normal phase for this specific impurity and switch to Reverse-Phase Prep-HPLC (C18 column) . Use a Water/Acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA). The C18 stationary phase will exploit the subtle differences in the hydrophobic surface area between the 3-bromo and 5-bromo isomers.

Q: My product is turning dark brown/black while on the silica column. What is happening? A: Halogenated pyridines, particularly those with electron-donating groups like a hydroxymethyl moiety, can be sensitive to the highly acidic silanol sites on standard silica gel. Prolonged exposure can lead to degradation or polymerization. Fix: Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes prior to loading. This neutralizes the most acidic silanol sites. Ensure you evaporate your fractions quickly after elution.

Q: How can I prevent the formation of the dehalogenated impurity in the first place? A: Dehalogenation typically occurs during the directed metalation (DoM) step prior to formylation[2]. Lithium diisopropylamide (LDA) can occasionally cause halogen-metal exchange at the C-Br bond instead of the desired deprotonation if the temperature spikes. Fix: Ensure strict cryogenic control. The DoM of 3-bromo-2-chloropyridine must be conducted at exactly -78 °C. Pre-cool all reagents and use an internal temperature probe rather than relying solely on the bath temperature.

Q: Is distillation a viable alternative to chromatography for this compound? A: No. While distillation is excellent for non-polar, low-molecular-weight halogenated pyridines (like 3-bromo-2-chloro-6-picoline)[1], the presence of the hydroxymethyl group in (3-Bromo-2-chloropyridin-4-yl)methanol significantly raises its boiling point and thermal sensitivity. Attempting distillation under reduced pressure often leads to thermal degradation or etherification before the compound vaporizes. Stick to chromatography and recrystallization.

References

  • Product Class 1: Pyridines. Thieme Connect. Available at:[Link]

  • Useful Chemical Intermediate: 3-Bromo-2-chloro-6-picoline. ChemPacific. Available at:[Link]

Sources

Troubleshooting

Troubleshooting regioselectivity issues in 3-bromo-2-chloropyridine coupling

Welcome to the Technical Support Center for Heteroaromatic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselective functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heteroaromatic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselective functionalization of dihalogenated heteroarenes.

Working with 3-bromo-2-chloropyridine presents a unique and notorious challenge: a classic mechanistic tug-of-war. This guide is designed to deconstruct the causality behind regioselectivity failures, provide actionable troubleshooting logic, and offer self-validating protocols to get your syntheses back on track.

The Core Conflict: Mechanistic Causality

To troubleshoot regioselectivity, you must first understand the opposing forces competing within the 3-bromo-2-chloropyridine molecule. When subjected to transition-metal catalysis, two distinct properties dictate the site of reaction:

  • Bond Dissociation Energy (BDE) / Leaving Group Ability: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond strictly follows the trend I > Br > OTf > Cl1[1]. The C3-Br bond is significantly weaker than the C2-Cl bond, which strongly favors initial oxidative addition at the C3 position .

  • Electronic Activation: The pyridine nitrogen is highly electron-withdrawing, creating a dipole that leaves the alpha position (C2) highly electrophilic and positively charged2[2].

In isomeric substrates like 2-bromo-3-chloropyridine, both the BDE and electronic effects align perfectly at the C2 position, resulting in high natural selectivity 3[3]. However, in 3-bromo-2-chloropyridine , these forces are diametrically opposed: the better leaving group is at C3, but the more electron-deficient site is at C2. If your reaction conditions are not perfectly tuned, this opposition inevitably leads to complex mixtures of C2-coupled, C3-coupled, and bis-coupled products.

Visualizing the Reactivity Pathways

ReactivityPathways Substrate 3-Bromo-2-chloropyridine Force1 BDE Effect (C-Br weaker than C-Cl) Substrate->Force1 Oxidative Addition Force2 Electronic Effect (C2 more electrophilic) Substrate->Force2 Nucleophilic Attack Path_C3 Pd-Catalyzed Coupling (Favors C3-Br) Force1->Path_C3 Bulky Ligands / Low Temp Path_C2 SNAr Reaction (Favors C2-Cl) Force2->Path_C2 Strong Nucleophile / Base Prod_C3 3-Substituted 2-Chloropyridine Path_C3->Prod_C3 Prod_C2 2-Substituted 3-Bromopyridine Path_C2->Prod_C2

Caption: Divergent reactivity pathways of 3-bromo-2-chloropyridine based on reaction type.

Frequently Asked Questions (FAQs)

Q: I am running a Suzuki-Miyaura coupling aiming for C3-arylation, but I see significant C2-arylation. How do I fix this? A: You are likely using high temperatures or unhindered ligands (e.g., PPh3). High thermal energy allows the Pd catalyst to overcome the activation barrier for the stronger C2-Cl bond. To favor C3, you must amplify the BDE difference. Use bulky, electron-rich phosphine ligands (like XPhos) which accelerate oxidative addition into the weaker C-Br bond, allowing you to run the reaction at lower temperatures (≤80 °C) 1[1].

Q: Can I force a Pd-catalyzed cross-coupling at the C2 position while leaving the C3-Br intact? A: Direct Pd-catalyzed cross-coupling at C2 in the presence of a C3-Br is kinetically disfavored because mononuclear Pd(0) naturally prefers the weaker C-Br bond. If you must couple at C2, recent literature demonstrates that altering the catalyst speciation—specifically using multinuclear Pd clusters or nanoparticles—can override intrinsic BDE preferences and switch site-selectivity in dihalogenated heteroarenes4[4]. However, the most reliable synthetic route is to bypass cross-coupling entirely and utilize an SNAr reaction (see below).

Q: What is the best alternative to functionalize the C2 position? A: Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen heavily activates the 2-position towards nucleophilic attack 1[1]. By using a strong nucleophile at low temperatures, you can exclusively substitute the chlorine atom while leaving the C3-Br bond perfectly intact for downstream functionalization.

Quantitative Data: Regioselectivity Benchmarks

The following table summarizes the expected regiochemical outcomes based on the chosen reaction conditions.

Reaction TypeTarget PositionCatalyst / Key ReagentsExpected SelectivityMechanistic Causality
Suzuki-Miyaura C3 (Br)Pd(PPh3)4 or Pd2(dba)3 / XPhosHigh (>10:1)BDE of C-Br is lower than C-Cl; bulky ligands favor less hindered sites.
Buchwald-Hartwig C3 (Br)Pd2(dba)3 / XPhos / NaOtBuHighBulky, electron-rich ligands accelerate oxidative addition at C-Br at lower temps.
SNAr C2 (Cl)NaSMe, DMF, 0 °CExclusiveC2 is highly electron-deficient and activated toward nucleophilic attack.
Kumada (Atypical) C2 (Cl)Pd nanoparticles / clustersModerateAltered Pd speciation overrides intrinsic BDE preferences.

Troubleshooting Workflow

Troubleshooting Start Issue: Poor Regioselectivity (Mixture of C2/C3 products) Check_Target What is your target site? Start->Check_Target Target_C3 Target: C3-Position Check_Target->Target_C3 Target_C2 Target: C2-Position Check_Target->Target_C2 Fix_C3_1 1. Lower Temperature (<80°C) Target_C3->Fix_C3_1 Fix_C2_1 1. Switch to SNAr if possible Target_C2->Fix_C2_1 Fix_C3_2 2. Use Bulky Ligands (XPhos) Fix_C3_1->Fix_C3_2 Fix_C2_2 2. Alter Pd speciation (Clusters) Fix_C2_1->Fix_C2_2

Caption: Step-by-step troubleshooting logic for resolving regioselectivity mixtures.

Self-Validating Experimental Protocols

Protocol A: C3-Selective Buchwald-Hartwig Amination

Designed to exploit BDE differences using steric bulk and low thermal energy.1[1]

  • Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (1.4 equiv).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.1 M concentration relative to the substrate.

  • Substrate Addition: Add 3-bromo-2-chloropyridine (1.0 equiv) and the desired amine (e.g., morpholine, 1.2 equiv).

  • Degassing (Critical Step): Degas the reaction mixture by bubbling argon directly through the solution for 15 minutes. Causality: Trace oxygen rapidly oxidizes electron-rich phosphines like XPhos, killing the active Pd(0) species and stalling the reaction.

  • Heating: Heat the reaction mixture to 80 °C and stir for 12 hours. Causality: Restricting the temperature to 80 °C prevents the catalyst from gaining the thermal energy required to insert into the stronger C2-Cl bond, ensuring high C3 fidelity.

  • Validation Checkpoint: Analyze via LC-MS. You should observe complete consumption of the starting material (m/z ~192) and the appearance of the C3-aminated product. Crucially, the product mass must retain the distinct 3:1 isotopic signature of the unreacted chlorine atom.

Protocol B: C2-Selective Nucleophilic Aromatic Substitution (SNAr)

Designed to exploit the electronic deficiency of the C2 position while bypassing Pd-catalysis entirely.1[1]

  • Preparation: In a round-bottom flask, dissolve 3-bromo-2-chloropyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. Causality: Low temperatures suppress unwanted side reactions and ensure the incoming nucleophile selectively attacks the highly activated C2 position without disturbing the C3-Br bond.

  • Nucleophile Addition: Add the nucleophile, such as sodium thiomethoxide (NaSMe, 1.1 equiv), portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Validation Checkpoint: Monitor by LC-MS. The displacement of chlorine will be confirmed by the loss of the 3:1 (Cl) isotopic ratio, replaced by a 1:1 (Br) isotopic ratio in the product mass (e.g., m/z ~204 for the SMe product).

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Palladium catalyzed cascade C-C and C-N coupling Source: Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles Source: Journal of the American Chemical Society (JACS) - ACS Publications URL:[Link]

Sources

Optimization

Minimizing side reactions during oxidation of (3-Bromo-2-chloropyridin-4-yl)methanol

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals tasked with oxidizing (3-Bromo-2-chloropyridin-4-yl)methanol to its corresponding aldehyde, 3-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals tasked with oxidizing (3-Bromo-2-chloropyridin-4-yl)methanol to its corresponding aldehyde, 3-Bromo-2-chloropyridine-4-carboxaldehyde[1].

Due to the highly functionalized nature of this substrate, standard oxidation protocols often lead to complex mixtures. The di-halogenated pyridine ring presents unique steric and electronic challenges, making the suppression of side reactions—specifically N-oxidation and over-oxidation—critical to achieving high yields.

Mechanistic Overview & Reaction Pathways

The primary goal is the selective oxidation of the C4-hydroxymethyl group. However, the pyridine nitrogen retains sufficient nucleophilicity to act as a competing reaction site. When exposed to electrophilic oxidants (like peroxides or peracids), the nitrogen lone pair attacks the oxidant, leading to the formation of a pyridine N-oxide[2][3]. Furthermore, unbuffered conditions or harsh oxidants can drive the newly formed aldehyde to a carboxylic acid.

ReactionPathway Substrate (3-Bromo-2-chloropyridin-4-yl)methanol Aldehyde Target: 4-Carboxaldehyde Substrate->Aldehyde DMP or Swern (Mild) NOxide Side Product: N-Oxide Substrate->NOxide H2O2 or mCPBA Acid Side Product: Carboxylic Acid Substrate->Acid Excess Oxidant Aldehyde->Acid Over-oxidation

Reaction pathway showing the target aldehyde and potential side reactions.

Troubleshooting & FAQs

Q1: My LCMS shows a +16 Da mass shift on the target product. What is causing this, and how do I prevent it? A1: A +16 Da mass shift is the classic signature of pyridine N-oxidation[2]. This occurs when using oxidants that transfer electrophilic oxygen, such as hydrogen peroxide (H₂O₂) or m-CPBA[3]. Causality & Solution: To prevent this, you must switch the mechanistic pathway of the oxidation. Use a hypervalent iodine reagent like Dess-Martin Periodinane (DMP). DMP operates via a ligand exchange mechanism where the alcohol oxygen attacks the iodine center, followed by an elimination step[4]. Because the pyridine nitrogen cannot effectively participate in this specific ligand exchange, N-oxidation is completely suppressed.

Q2: I am using Dess-Martin Periodinane (DMP), but the reaction is stalling at 50% conversion. How can I drive it to completion? A2: The C4-methanol group is sterically hindered by the adjacent C3-bromo and C2-chloro groups. In extremely dry conditions, the initial ligand exchange between the bulky alcohol and the DMP reagent is exceedingly slow. Causality & Solution: The rate of DMP oxidation is drastically accelerated by adding exactly one equivalent of water[5]. Water hydrolyzes one of the acetate ligands on DMP, forming a mono-hydroxy periodinane intermediate. This intermediate is significantly more reactive and easily accommodates sterically hindered alcohols.

Q3: I observe over-oxidation to the carboxylic acid and some substrate decomposition. How do I stabilize the reaction? A3: The DMP oxidation mechanism releases two equivalents of acetic acid as a byproduct[5]. While the di-halogenated pyridine is relatively robust, the localized drop in pH over extended reaction times can promote over-oxidation and acid-catalyzed degradation. Causality & Solution: Buffer the reaction by suspending 5 to 10 equivalents of solid sodium bicarbonate (NaHCO₃) in the solvent prior to adding DMP[5]. The solid NaHCO₃ acts as an insoluble acid sponge, neutralizing acetic acid as it forms without interfering with the hypervalent iodine mechanism.

TroubleshootingWorkflow Start Analyze Reaction Mixture (TLC/LCMS) N_Oxide N-Oxide Detected? Start->N_Oxide Change_Reagent Switch to DMP / Swern N_Oxide->Change_Reagent Yes Over_Ox Carboxylic Acid Detected? N_Oxide->Over_Ox No Buffer Buffer with NaHCO3 Over_Ox->Buffer Yes Incomplete Incomplete Conversion? Over_Ox->Incomplete No Add_Water Add 1 eq. H2O to DMP Incomplete->Add_Water Yes

Troubleshooting workflow for the oxidation of pyridyl methanols.

Quantitative Data: Oxidant Comparison

Selecting the right oxidant dictates the impurity profile. The table below summarizes the expected outcomes when oxidizing (3-Bromo-2-chloropyridin-4-yl)methanol.

Oxidation MethodTypical ConversionN-Oxidation RiskOver-Oxidation RiskRecommended Use Case
Dess-Martin (DMP) >95%NoneLow (if buffered)Primary choice for sensitive, sterically hindered pyridines.
Swern Oxidation >90%NoneNoneLarge-scale synthesis (avoids the high cost of DMP).
H₂O₂ / m-CPBA VariableHigh ModerateAvoid. Generates difficult-to-separate N-oxides.
MnO₂ <40%NoneNoneNot recommended; too sluggish for sterically hindered substrates.

Self-Validating Protocol: Buffered & Accelerated DMP Oxidation

This protocol utilizes water-accelerated, buffered DMP to ensure quantitative conversion while strictly preventing N-oxidation and over-oxidation.

Step 1: Substrate Preparation & Buffering

  • Dissolve 1.0 equivalent of (3-Bromo-2-chloropyridin-4-yl)methanol in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Add 10.0 equivalents of solid NaHCO₃ to the flask.

  • Self-Validation Check: The mixture must remain a cloudy suspension. If it turns clear, your solvent is wet, and the buffer capacity is compromised.

Step 2: Oxidant Activation

  • In a separate, dry vial, dissolve 1.2 equivalents of Dess-Martin Periodinane (DMP) in a minimal amount of DCM.

  • Add exactly 1.0 equivalent of distilled H₂O directly to the DMP solution and swirl gently.

  • Self-Validation Check: The solution will briefly turn cloudy as the water is added, then become homogeneous and clear within 30 seconds, confirming the formation of the highly reactive mono-hydrolyzed periodinane[5].

Step 3: Reaction Execution

  • Cool the substrate suspension (Step 1) to 0 °C using an ice bath.

  • Dropwise, add the activated DMP solution (Step 2) to the substrate suspension.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Self-Validation Check: TLC monitoring (Hexanes/EtOAc) should show complete consumption of the starting material. The reaction mixture will appear as a milky white suspension due to the precipitated iodine byproducts and NaHCO₃.

Step 4: Quench & Workup

  • Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and saturated aqueous NaHCO₃.

  • Stir vigorously for 15–30 minutes.

  • Self-Validation Check: The organic layer will turn completely clear, and the aqueous layer will be transparent. This visual cue confirms the complete reduction of all residual hypervalent iodine species to water-soluble iodinanes, ensuring no post-workup oxidation occurs.

  • Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-Bromo-2-chloropyridine-4-carboxaldehyde.

References

  • Side-reaction products in the synthesis of substituted pyridinylmethanols - Benchchem.
  • Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst - ResearchG
  • Dess-Martin periodinane 97 87413-09-0 - Sigma-Aldrich.
  • Dess–Martin oxid
  • 3-Bromo-2-chloropyridine-4-carboxaldehyde - CRO Splendid Lab Pvt. Ltd.

Sources

Troubleshooting

Technical Support Center: Stability and Handling of (3-Bromo-2-chloropyridin-4-yl)methanol

Welcome to the technical support center for (3-Bromo-2-chloropyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-Bromo-2-chloropyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under basic conditions. Our goal is to equip you with the knowledge to confidently and successfully utilize this reagent in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (3-Bromo-2-chloropyridin-4-yl)methanol under basic conditions?

A1: The primary concern is the potential for intramolecular nucleophilic aromatic substitution (SNAr). The hydroxyl group of the methanol substituent can be deprotonated by a base, forming an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the electron-deficient pyridine ring. The most likely site of attack is the C-2 position, which is activated by the electron-withdrawing effect of the ring nitrogen, leading to the displacement of the chloride and the formation of a bicyclic ether.

Q2: Which types of bases are most likely to cause degradation?

A2: Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA) can readily deprotonate the methanol hydroxyl group, initiating the intramolecular cyclization. While weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are generally safer, prolonged reaction times or elevated temperatures can still lead to degradation. The choice of base is critical and should be carefully considered based on the specific reaction requirements.

Q3: Are there any visible signs of degradation?

A3: Degradation may not always be visually apparent. However, you might observe a color change in your reaction mixture, often to a darker shade. The most definitive sign of degradation is the appearance of unexpected spots on a Thin Layer Chromatography (TLC) analysis or additional peaks in your LC-MS or GC-MS chromatograms. The formation of a new, more polar spot on TLC could indicate the formation of the bicyclic ether byproduct.

Q4: How does the position of the substituents on the pyridine ring influence its stability?

A4: The arrangement of the bromo, chloro, and methanol substituents on the pyridine ring is crucial to its reactivity. The electron-withdrawing nature of the pyridine nitrogen makes the 2- and 4-positions particularly susceptible to nucleophilic attack.[1][2] In this molecule, the chlorine atom is at the activated 2-position, making it a good leaving group for an SNAr reaction.[3] The bromine at the 3-position is less activated towards SNAr but is more reactive in palladium-catalyzed cross-coupling reactions.[3][4] The hydroxymethyl group at the 4-position is positioned to potentially act as an intramolecular nucleophile.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with (3-Bromo-2-chloropyridin-4-yl)methanol under basic conditions.

Issue 1: Low or No Yield of Desired Product in a Cross-Coupling Reaction

Possible Cause: Degradation of the starting material via intramolecular cyclization before the cross-coupling reaction can take place. This is especially likely if you are using a strong base to facilitate the coupling.

Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Before workup, carefully take a small aliquot of the reaction mixture and analyze it by LC-MS. Look for the mass of the expected product, the unreacted starting material, and a potential byproduct with a mass corresponding to the loss of HCl (the bicyclic ether).

  • Re-evaluate Your Choice of Base: If significant amounts of the byproduct are observed, consider using a weaker base. For many Suzuki-Miyaura couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective and less likely to cause degradation.[5]

  • Control the Temperature: Perform the reaction at the lowest temperature that still allows for efficient cross-coupling. High temperatures can accelerate the rate of the undesired intramolecular cyclization.

  • Order of Addition: In some cases, adding the base portion-wise or as the last reagent to the reaction mixture can minimize the time the starting material is exposed to basic conditions before the catalyst becomes active.

Issue 2: Formation of an Unexpected, Highly Polar Byproduct

Possible Cause: This is a strong indication of the formation of the bicyclic ether byproduct through intramolecular SNAr.

Diagnostic Workflow:

Caption: Diagnostic workflow for identifying and addressing the formation of an unexpected byproduct.

Issue 3: Inconsistent Reaction Outcomes

Possible Cause: The stability of (3-Bromo-2-chloropyridin-4-yl)methanol can be sensitive to minor variations in reaction setup and reagent quality.

Solutions for Reproducibility:

  • Use Anhydrous and Degassed Solvents: Moisture can affect the activity of both the base and the catalyst. Oxygen can lead to side reactions, particularly in palladium-catalyzed couplings.[6]

  • Ensure High-Purity Reagents: Use freshly purchased and properly stored bases and catalysts. The purity of the base is especially important, as impurities can lead to unforeseen side reactions.

  • Maintain an Inert Atmosphere: Always conduct reactions under a positive pressure of an inert gas like nitrogen or argon to prevent the ingress of oxygen and moisture.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid (Minimizing Degradation)

This protocol is designed to favor the cross-coupling reaction at the C-3 position while minimizing the risk of base-induced degradation.

Reaction Scheme:

(3-Bromo-2-chloropyridin-4-yl)methanol + Phenylboronic acid --(Pd(OAc)₂, PPh₃, K₂CO₃)--> (2-Chloro-3-phenylpyridin-4-yl)methanol

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (3-Bromo-2-chloropyridin-4-yl)methanol (1.0 mmol), phenylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and triphenylphosphine (PPh₃) (0.04 mmol).

  • Addition of Base and Solvents: Add potassium carbonate (K₂CO₃) (2.0 mmol) to the flask. Then, add 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Key Reaction Parameters and Rationale

ParameterRecommended ConditionRationale
Base K₂CO₃A moderately weak base that is effective for the Suzuki coupling but minimizes the deprotonation of the methanol hydroxyl group.[3]
Catalyst Pd(OAc)₂ / PPh₃A standard and reliable catalyst system for Suzuki couplings.
Solvent 1,4-Dioxane / WaterA common solvent system for Suzuki reactions that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90-100 °CSufficient to drive the cross-coupling reaction without excessively promoting the degradation of the starting material.
Potential Degradation Pathway

Under strongly basic conditions, (3-Bromo-2-chloropyridin-4-yl)methanol can undergo an intramolecular SNAr reaction to form a bicyclic ether.

Caption: Proposed degradation pathway of (3-Bromo-2-chloropyridin-4-yl)methanol under strong basic conditions. (Note: Placeholder images are used in the DOT script. A chemical drawing software would be needed to generate the actual structures.)

References

  • Scribd. Basicity of Substituted Pyridines. Available from: [Link]

  • ACS Publications. Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. Available from: [Link]

  • Chemistry Stack Exchange. Basicity of substituted pyridines. Available from: [Link]

  • Academia.edu. (PDF) Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. Available from: [Link]

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Available from: [Link]

  • ResearchGate. (PDF) Degradation of Pyridines in the Environment. Available from: [Link]

  • Royal Society of Chemistry. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Available from: [Link]

  • ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available from: [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available from: [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available from: [Link]

  • PubMed Central. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • PubMed Central. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Chemspace. (3-bromo-2-chloropyridin-4-yl)methanol. Available from: [Link]

  • PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available from: [Link]

  • National Library of Medicine. Degradation of chlorpyrifos in aqueous chlorine solutions: pathways, kinetics, and modeling. Available from: [Link]

  • PubChem. 3-Bromo-2-chloro-4-methylpyridine. Available from: [Link]

  • YouTube. Intramolecular Nucleophilic Substitution and Ring Closures. Available from: [Link]

  • PubChem. 3-Bromo-2-chloropyridine. Available from: [Link]

  • Organic Syntheses. 3-bromopyrene. Available from: [Link]

  • Royal Society of Chemistry. Degradation of sulpiride in water by the UV/chlorine process: kinetics, reaction mechanism, and transformation pathways. Available from: [Link]

  • ResearchGate. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available from: [Link]

  • Shandong Kunda Biotechnology Co Ltd. 3-Bromo-2-chloro-4-methylpyridine. Available from: [Link]

  • LookChem. (5-Bromo-3-chloropyridin-2-yl)methanol. Available from: [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • Wiley Online Library. The effect of variations in pH and temperature on stability of melatonin in aqueous solution. Available from: [Link]

  • PubMed Central. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]

  • PubMed. Effect of pH on the stability of plant phenolic compounds. Available from: [Link]

  • Amanote Research. (PDF) Photochemical Ring-Opening and Intramolecular. Available from: [Link]

  • PubChem. Piconol. Available from: [Link]

  • ResearchGate. The pH dissolution profile for paracetamol tablets formulations F2 and.... Available from: [Link]

  • ResearchGate. Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles. Available from: [Link]

  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available from: [Link]

Sources

Optimization

Removing metal catalysts from (3-Bromo-2-chloropyridin-4-yl)methanol products

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing late-stage purification bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing late-stage purification bottlenecks. One of the most notoriously difficult challenges in pharmaceutical process chemistry is the remediation of transition metal catalysts (such as Palladium, Copper, or Ruthenium) from highly functionalized heterocyclic APIs and intermediates.

This guide provides an in-depth, self-validating framework for removing residual metals from (3-Bromo-2-chloropyridin-4-yl)methanol following metal-catalyzed cross-coupling or reduction steps.

The Causality of the Problem: Why is this Molecule so Stubborn?

To successfully remove a metal, you must first understand why it remains trapped in your product. (3-Bromo-2-chloropyridin-4-yl)methanol acts as a thermodynamic sink for transition metals due to three structural features:

  • The Pyridine Nitrogen: The sp2 hybridized nitrogen acts as a powerful σ -donor to soft transition metals like Pd(II) and Cu(I)/Cu(II). While the chlorine atom at the C2 position provides minor steric shielding, the nitrogen's affinity for palladium remains exceptionally high.

  • The Hydroxyl Group: The C4-hydroxymethyl group can act as a secondary coordinating site, potentially forming highly stable bidentate chelates with the metal center.

  • Halogen Effects: The presence of heavy halogens (Br, Cl) can participate in halogen bonding or secondary oxidative additions, complicating the physical state of the metal impurities.

Because the product itself acts as a strong ligand, standard aqueous workups or simple unfunctionalized silica gel plugs are thermodynamically insufficient. The product out-competes weak scavengers, dragging the metal into the final crystallized product.

Regulatory Grounding

According to the ICH Q3D(R2) Guideline for Elemental Impurities[1], pharmaceutical manufacturers must adhere to strict Permitted Daily Exposure (PDE) limits. Palladium is classified as a Class 2B impurity, and Copper is a Class 3 impurity[1]. For a standard oral drug product with a daily dose of 10g, the PDE limits dictate that Pd must be controlled to 10 ppm, and Cu to 300 ppm[1].

Troubleshooting FAQs

Q1: I applied a standard silica plug, but my (3-Bromo-2-chloropyridin-4-yl)methanol still contains >500 ppm Pd. Why did it fail? Causality & Solution: Standard unfunctionalized silica relies on weak hydrogen bonding and dipole interactions. The binding affinity ( Keq​ ) of the pyridine nitrogen to Pd is orders of magnitude higher than silica's affinity for Pd. You must use a functionalized scavenger with a binding constant that exceeds that of your product. Macroporous resins or silica grafted with strong soft-ligands (e.g., thiols, thiourea, or 2,4,6-trimercaptotriazine [TMT]) are required. Recent process chemistry reports[2] demonstrate that Si-Thiol and Si-TMT are highly effective for pyridine-containing APIs.

Q2: When I use SiliaMetS® Thiol, my metal levels drop to <10 ppm, but my product yield drops by 30%. How do I prevent product loss? Causality & Solution: Product loss here is driven by non-specific binding. The hydroxyl group of (3-Bromo-2-chloropyridin-4-yl)methanol hydrogen-bonds with the unfunctionalized silanol (Si-OH) sites on the silica scavenger backbone. Actionable Fix:

  • Solvent Polarity: Switch from a non-polar solvent (like Toluene or DCM) to a more polar, protic, or coordinating solvent (like Methanol, THF, or 2-MeTHF) during the scavenging step. This disrupts the hydrogen bonding between the product's -OH and the silanols.

  • Temperature: Scavenging at elevated temperatures (50–80 °C) increases the kinetic rate of metal transfer from the product to the scavenger while decreasing non-specific thermodynamic adsorption of the product. Studies on similar pyridine cores[3] show that increasing temperature to 80 °C significantly improves Pd removal without sacrificing yield.

Q3: Should I use a homogeneous scavenger or a heterogeneous one? Causality & Solution: Always default to heterogeneous scavengers (e.g., silica-supported or cross-linked polystyrene) for this substrate. Homogeneous scavengers (like free trimercaptotriazine) can form insoluble Pd-complexes that co-precipitate with your product during crystallization, leading to false failures. Heterogeneous scavengers allow for a self-validating physical separation via filtration[4].

Quantitative Data: Scavenger Efficacy on Pyridine Substrates

The following table summarizes expected performance benchmarks for removing palladium from strongly coordinating pyridine substrates.

Scavenger TypeFunctional GroupLoading (wt%)Temp (°C)Time (h)Residual Pd (ppm)Product Recovery (%)
Unfunctionalized SilicaSilanol100252> 50095
Activated CarbonN/A505012150 - 25080
SiliaMetS® Thiol-SH10804< 1092
MP-TMT ResinTrimercaptotriazine20504< 596

Self-Validating Experimental Protocol: Bulk Metal Removal

This protocol is designed as a self-validating system: it includes analytical checkpoints to ensure the thermodynamic transfer of the metal is complete before committing the entire batch to crystallization.

Step 1: Baseline Quantification

  • Dissolve 100 mg of crude (3-Bromo-2-chloropyridin-4-yl)methanol in 1.0 mL of 2-MeTHF.

  • Submit a 50 µL aliquot for ICP-MS analysis to establish the baseline Pd/Cu concentration[4].

Step 2: Scavenger Screening (Miniaturized)

  • Set up three 4 mL vials, each containing 20 mg of the crude product dissolved in 0.5 mL of 2-MeTHF.

  • Add 10 wt% (2 mg) of a different scavenger to each vial: Vial A (Si-Thiol), Vial B (MP-TMT), Vial C (Si-Thiourea).

  • Stir at 60 °C for 4 hours.

  • Filter through a 0.2 µm PTFE syringe filter. Wash the filter with 0.2 mL of Methanol.

  • Analyze the filtrate via ICP-MS[4]. Select the scavenger that achieves <10 ppm Pd with the highest HPLC area% recovery.

Step 3: Bulk Remediation

  • Transfer the bulk crude solution to a jacketed reactor.

  • Add the optimized scavenger (e.g., 10 wt% MP-TMT) based on the screening results.

  • Heat the suspension to 60 °C under vigorous agitation (300 rpm) for 4–6 hours. (Causality: Vigorous agitation is required to overcome mass transfer limitations at the solid-liquid interface).

  • Filter the hot suspension through a pad of Celite to remove the scavenger[4].

  • Critical Wash Step: Wash the filter cake with 2 bed-volumes of warm Methanol (40 °C) to elute any hydrogen-bonded (3-Bromo-2-chloropyridin-4-yl)methanol.

  • Concentrate the combined filtrates under reduced pressure.

Remediation Workflow

MetalRemovalWorkflow N1 Crude Product High Pd/Cu Content N2 Baseline ICP-MS Quantification N1->N2 N3 Add Heterogeneous Scavenger (e.g., MP-TMT, Si-Thiol) N2->N3 N4 Incubate: 60°C, 4-6 hrs in Polar Solvent N3->N4 N5 Hot Filtration & Polar Solvent Wash N4->N5 N6 Post-Treatment ICP-MS < 10 ppm? N5->N6 N7 Proceed to Crystallization N6->N7 Yes (Pass) N8 Secondary Scavenging Pass N6->N8 No (Fail) N8->N3 Iterate

Decision tree for the removal of transition metals from pyridine-based APIs.

References

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. URL:[Link]

  • First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis. ChemRxiv. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of Pyridine Methanol Intermediates

Welcome to the technical support center dedicated to addressing the solubility challenges of pyridine methanol intermediates. This guide is designed for researchers, scientists, and drug development professionals, provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of pyridine methanol intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common issues encountered during experimental work. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the solubility of pyridine methanol intermediates.

Q1: What are the fundamental solubility characteristics of pyridine methanol intermediates?

A1: Pyridine methanol intermediates, such as 3-Pyridinemethanol and 4-Pyridinemethanol, are polar molecules.[1][2] Their solubility is governed by the interplay between the moderately polar pyridine ring and the highly polar hydroxyl (-CH2OH) group.[3]

  • Polarity: The nitrogen atom in the pyridine ring makes the molecule electron-deficient and imparts a significant dipole moment.[4][5]

  • Hydrogen Bonding: The hydroxyl group is capable of both donating and accepting hydrogen bonds, which is a primary determinant of solubility in protic solvents like water and alcohols.[3] The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.[3]

  • Basicity: Pyridine and its derivatives are typically weak bases.[6][7] This means their solubility, particularly in aqueous systems, is often highly dependent on pH.[6]

Consequently, these intermediates generally exhibit good solubility in polar protic solvents (e.g., water, methanol, ethanol) and moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF).[1][3] Their solubility is expected to be limited in low-polarity and nonpolar solvents like toluene and hexane.[1][3]

Q2: My pyridine methanol intermediate is poorly soluble in water despite its polar groups. What are the likely reasons?

A2: While pyridine methanol intermediates are predisposed to water solubility, several factors can lead to poor dissolution:

  • pH of the Solution: This is the most common factor. Pyridine derivatives are weakly basic, with typical pKa values around 5.[6] In neutral or alkaline water, the molecule exists predominantly in its less soluble, neutral (free base) form. Solubility dramatically increases in acidic conditions where the pyridine nitrogen is protonated.[6]

  • Crystalline Structure (Lattice Energy): A highly stable crystal lattice requires significant energy to break apart, which can overcome the favorable energy of solvation, resulting in low solubility.[8] This is a common challenge for many active pharmaceutical ingredients (APIs) and intermediates.[9]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile. An unexpected, less soluble polymorph may have formed during synthesis or storage.

  • Impurities: The presence of non-polar impurities from the synthesis can reduce the overall solubility of the bulk material. Purity is paramount for predictable crystallization and solubility.[10]

Q3: How does pH modification improve the solubility of pyridine methanol intermediates?

A3: Pyridine-based compounds are weak bases.[6] Adjusting the pH of an aqueous solution to be at least two pH units below the pKa of the pyridine nitrogen protonates the nitrogen atom, forming a pyridinium cation.[6] This charged species is significantly more polar than the neutral molecule, leading to much stronger interactions with water molecules and, consequently, a dramatic increase in aqueous solubility.[6][8] This principle is a cornerstone of formulation science for basic drugs.[11][12]

Below is a diagram illustrating this fundamental principle.

pH_Solubility cluster_0 High pH (pH > pKa) cluster_1 Low pH (pH < pKa) Neutral Pyridine-CH2OH (Neutral, Low Solubility) Protonated PyridineH+-CH2OH (Cationic, High Solubility) Neutral->Protonated + H+ Protonated->Neutral - H+ caption Mechanism of pH-Dependent Solubility

Caption: pH effect on pyridine methanol solubility.

Q4: My compound precipitates when I dilute a DMSO stock solution into an aqueous buffer for an assay. How can I prevent this?

A4: This is a classic problem known as "antisolvent precipitation" and occurs when a compound highly soluble in a solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[13]

Troubleshooting Steps:

  • Reverse the Addition: Instead of adding the buffer to the DMSO stock, add the small volume of DMSO stock to the larger volume of pre-warmed aqueous buffer while vortexing or mixing vigorously. This promotes rapid dispersion.[13]

  • Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your working solution, ideally ≤0.1%, and always include a vehicle control with the same final DMSO concentration.[13]

  • Use Co-solvents: If possible for your experiment, incorporating a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) into the final aqueous buffer can help maintain solubility.[6][13]

  • Gentle Warming and Sonication: Warming the final solution (e.g., to 37°C) or using a water bath sonicator can help redissolve fine precipitates, but be cautious about compound stability.[13]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed workflows for systematically addressing solubility issues.

Workflow: A Systematic Approach to Solubility Enhancement

When faced with a solubility challenge, a structured approach is critical. The following diagram outlines a decision-making workflow.

Troubleshooting_Workflow cluster_advanced Advanced Strategies Start Solubility Issue Identified CheckPurity 1. Confirm Purity & Characterize (pKa, LogP, Crystal Form) Start->CheckPurity Aqueous Aqueous System? CheckPurity->Aqueous pH_Profile 2. Generate pH-Solubility Profile Aqueous->pH_Profile Yes Organic Organic System Aqueous->Organic No pH_Soluble Is solubility sufficient at acceptable pH? pH_Profile->pH_Soluble UseBuffer Use Buffered Solution at Optimal pH pH_Soluble->UseBuffer Yes Advanced 3. Advanced Strategies pH_Soluble->Advanced No Success Problem Solved UseBuffer->Success Advanced->Success Cosolvent Co-solvents Salt Salt Formation Complex Cyclodextrins Dispersion Solid Dispersions SolventScreen 2. Systematic Solvent Screening Organic->SolventScreen SolventScreen->Success caption Solubility Troubleshooting Workflow

Caption: Decision workflow for solubility issues.

Problem: Poor Aqueous Solubility

If your pyridine methanol intermediate has low solubility in neutral water, follow these protocols in order of increasing complexity.

Protocol 1: pH-Solubility Profiling

Objective: To determine the solubility of the compound across a range of pH values to identify the optimal pH for dissolution.[14]

Materials:

  • Pyridine methanol intermediate

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9

  • Vials with screw caps

  • Temperature-controlled shaker

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[15]

Methodology:

  • Preparation: To a series of vials, add an excess amount of the solid intermediate. An excess is crucial to ensure saturation.[3]

  • Solvent Addition: Add a known volume of each pH buffer to the corresponding vials.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C). Agitate for 24-48 hours to ensure the solution reaches equilibrium.[3]

  • Sample Collection: After equilibration, stop shaking and allow the vials to stand for at least 2 hours for the excess solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample appropriately and analyze the concentration using a validated analytical method like HPLC-UV.[15]

  • Analysis: Plot the determined solubility (e.g., in mg/mL) against the pH of the buffer. This profile will clearly show the pH at which solubility is maximized.

Protocol 2: Co-solvent System Development

Objective: To increase solubility by reducing the polarity of the aqueous solvent system with a water-miscible organic solvent.[16][17]

Materials:

  • Pyridine methanol intermediate

  • Primary solvent (e.g., water or buffer at optimal pH)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 300, DMSO)[6]

  • Equipment as described in Protocol 1.

Methodology:

  • Prepare Solvent Systems: Create a series of solvent mixtures with varying percentages of co-solvent in the primary solvent (e.g., 10%, 20%, 30%, 40% v/v Ethanol in water).

  • Determine Solubility: Follow the shake-flask method described in Protocol 1 (Steps 1-6) for each co-solvent mixture.

  • Analysis: Plot the solubility against the percentage of co-solvent. This will identify the most effective co-solvent and the optimal concentration range. Be aware that for some complex systems, solubility can decrease at low co-solvent concentrations before increasing.[18]

Protocol 3: Salt Formation and Solubility Assessment

Objective: To significantly enhance aqueous solubility by converting the basic pyridine methanol intermediate into a more soluble salt form.[6][8]

Materials:

  • Pyridine methanol intermediate (free base)

  • A suitable acid (e.g., HCl, methanesulfonic acid)

  • An appropriate solvent for reaction and crystallization (e.g., ethanol, isopropanol)[6]

  • Antisolvent (e.g., diethyl ether, heptane) if needed

  • Filtration and drying equipment

Methodology:

  • Dissolution: Dissolve the pyridine methanol free base in a minimal amount of the chosen solvent (e.g., isopropanol).

  • Acid Addition: Slowly add a stoichiometric amount (1.0 equivalent) of the selected acid to the solution while stirring.

  • Crystallization/Precipitation: The salt will often precipitate upon addition of the acid. If not, the solution can be cooled or an antisolvent can be slowly added to induce crystallization.[19]

  • Isolation: Collect the solid salt by filtration, wash with a small amount of cold solvent or antisolvent, and dry under vacuum.

  • Solubility Assessment: Confirm the formation of the salt (e.g., by melting point, spectroscopy). Then, determine its aqueous solubility using the shake-flask method described in Protocol 1. The increase in solubility can be several orders of magnitude.[20]

Problem: Crystallization and Solid Form Challenges

Controlling the solid form is critical for consistent solubility and handling properties. Poorly formed crystals or the generation of an unstable amorphous phase can create significant downstream challenges.[21]

Troubleshooting Crystallization:

  • Issue: Compound oils out or forms an amorphous solid.

    • Cause: The solution is too supersaturated, or impurities are inhibiting crystal growth.[10]

    • Solution: Reduce the rate of supersaturation. Use a slower cooling rate, a slower addition of antisolvent, or slow evaporation of a solvent/antisolvent mixture. Ensure the starting material is of high purity.[10]

  • Issue: Formation of needles or poorly filterable crystals.

    • Cause: Crystal habit is dependent on the solvent system and crystallization conditions.

    • Solution: Screen different crystallization solvents. Sometimes, adding a small amount of a co-solvent can dramatically alter the crystal habit, leading to more favorable particle morphology.[21]

Data Summary: Solubility of Pyridine Methanol Intermediates

Quantitative solubility data for many specific intermediates is sparse in public literature.[3] However, based on the properties of representative compounds, the following provides a general guide.

CompoundSolvent ClassSolvent NameQualitative SolubilityQuantitative DataCitations
4-Pyridinemethanol Polar ProticWaterSoluble4.57 g/100mL (calculated)[3][22]
Polar ProticMethanol, EthanolHigh Solubility Expected-[3]
Polar AproticDMSO, DMFGood Solubility Expected-[3]
Non-polarToluene, HexaneLimited Solubility Expected-[3]
3-Pyridinemethanol Polar ProticWaterSoluble1000 mg/L[1]
Polar ProticMethanol, EthanolSoluble-[1]
Polar AproticDMSOHighly Soluble60-100 mg/mL[1]
EthersDiethyl EtherFreely Soluble-[1]
Non-polarHexaneLow Solubility Expected-[1]
References
  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • BenchChem. (n.d.). A Technical Guide to the Solubility of 4-Pyridinemethanol in Common Laboratory Solvents.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • BenchChem. (n.d.). Technical Support Center: 3-Pyridinemethanol Solubility in Organic Solvents.
  • Wikipedia. (n.d.). Cosolvent.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
  • ResearchGate. (2015, July 10). How can I measure concentration of low-solubility organic compounds in water?.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 (4th Edition).
  • Quora. (2018, December 14). Why does pyridine not dissolve in water?.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • PubMed. (n.d.). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs.
  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics.
  • ResearchGate. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
  • NIST WebBook. (n.d.). 4-Pyridinemethanol.
  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives.
  • Cheméo. (n.d.). 4-Pyridinemethanol.
  • chemeurope.com. (n.d.). Pyridine.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of (3-Bromo-2-chloropyridin-4-yl)methanol

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (3-bromo-2-chloropyridin-4-yl)methanol. In the dynamic fields of pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (3-bromo-2-chloropyridin-4-yl)methanol. In the dynamic fields of pharmaceutical research and novel material development, the unambiguous structural confirmation of heterocyclic compounds is paramount. ¹³C NMR spectroscopy offers a direct window into the carbon framework of a molecule, making it an indispensable tool for chemists.

Due to the absence of publicly available experimental spectra for (3-bromo-2-chloropyridin-4-yl)methanol, this guide leverages high-quality predicted data, validated through a comparative analysis with structurally related analogues. We will delve into the rationale behind the observed chemical shifts, drawing upon established principles of substituent effects in heteroaromatic systems. Furthermore, this guide furnishes a detailed, field-proven experimental protocol to empower researchers to acquire their own high-fidelity ¹³C NMR data for this compound.

Predicted ¹³C NMR Spectral Data for (3-Bromo-2-chloropyridin-4-yl)methanol

The ¹³C NMR chemical shifts for (3-bromo-2-chloropyridin-4-yl)methanol were predicted using advanced computational algorithms. The data presented below is for a simulated spectrum in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

Carbon AtomPredicted Chemical Shift (δ) [ppm]
C-2 149.5
C-3 121.2
C-4 154.1
C-5 123.8
C-6 148.3
-CH₂OH 61.7

Note: This data is based on computational prediction and should be verified with experimental data.

Comparative Analysis: Unpacking Substituent Effects

To build confidence in the predicted values and to understand the electronic landscape of the molecule, a comparison with related pyridine derivatives is essential. The table below contrasts the predicted shifts of our target molecule with the parent compound, pyridine, and its precursor, 3-bromo-2-chloropyridine.

Carbon AtomPyridine (Experimental, CDCl₃) [ppm]3-Bromo-2-chloropyridine (Predicted) [ppm][1](3-Bromo-2-chloropyridin-4-yl)methanol (Predicted) [ppm]
C-2 150.2151.2149.5
C-3 123.9119.5121.2
C-4 136.0141.8154.1
C-5 123.9128.1123.8
C-6 150.2148.9148.3
-CH₂OH N/AN/A61.7
Causality Behind the Chemical Shifts:

The observed shifts are a direct consequence of the electronic environment of each carbon atom, which is modulated by the nitrogen heteroatom and the three substituents.

  • The Pyridine Backbone: In the parent pyridine molecule, the C-2/C-6 and C-3/C-5 positions are equivalent. The carbons adjacent to the electronegative nitrogen (C-2 and C-6) are significantly deshielded, appearing around 150.2 ppm. The C-4 carbon is also deshielded relative to benzene, while the C-3/C-5 carbons are the most shielded.

  • Influence of the Halogens (C-2 and C-3):

    • C-2 (Chloro): The chlorine atom at the C-2 position is expected to have a strong deshielding (α-effect) and shielding (β-effect) influence. However, its effect is combined with the already strong deshielding from the adjacent nitrogen. In 3-bromo-2-chloropyridine, the C-2 carbon is predicted at 151.2 ppm, a slight downfield shift compared to pyridine, which is consistent with the electronegativity of chlorine.[1]

    • C-3 (Bromo): The bromine atom at C-3 induces a notable shielding effect on the carbon it is attached to (the ipso-carbon), a phenomenon often observed with heavier halogens. This is reflected in the upfield shift of C-3 to 119.5 ppm in 3-bromo-2-chloropyridine compared to pyridine's C-3 at 123.9 ppm.[1]

  • The Hydroxymethyl Group Effect (C-4):

    • The introduction of the -CH₂OH group at the C-4 position is the most significant structural change. This group exerts a strong deshielding effect on the ipso-carbon (C-4), shifting its resonance significantly downfield from 141.8 ppm in the precursor to 154.1 ppm in the final product. This is a typical substituent effect for an alkyl group with an electronegative oxygen atom.

    • The -CH₂OH group also influences the other ring carbons. The adjacent carbons (C-3 and C-5) experience a slight shielding effect, while the C-2 and C-6 carbons are minimally affected.

    • The carbon of the hydroxymethyl group itself appears at 61.7 ppm, a characteristic chemical shift for a primary alcohol attached to an aromatic ring.[2]

The logical relationship between the substituents and the predicted chemical shifts can be visualized as follows:

G substituents Substituents (Cl, Br, CH₂OH) effects Electronic Effects • Inductive (deshielding) • Resonance • Halogen shielding substituents->effects Induce shifts Predicted ¹³C Chemical Shifts effects->shifts Determine

Caption: Logical flow from molecular substituents to predicted ¹³C NMR chemical shifts.

Recommended Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum for (3-bromo-2-chloropyridin-4-yl)methanol, the following self-validating protocol is recommended. The causality for each step is explained to ensure technical accuracy and reproducibility.

1. Sample Preparation:

  • Analyte: Weigh approximately 20-30 mg of (3-bromo-2-chloropyridin-4-yl)methanol directly into a clean, dry 5 mm NMR tube.

    • Rationale: A higher concentration is necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope, which results in inherently lower signal intensity compared to ¹H NMR.

  • Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Rationale: CDCl₃ is a versatile solvent for a wide range of organic compounds and has a single, well-defined solvent peak at ~77.16 ppm. TMS serves as the internal standard, providing a zero reference point (0.0 ppm) for the chemical shift scale.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

    • Rationale: A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.

    • Rationale: Higher field strengths provide better signal dispersion and sensitivity, which is particularly beneficial for ¹³C NMR.

  • Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): 240 ppm (approximately -10 to 230 ppm).

      • Rationale: This range comfortably encompasses the expected chemical shifts for all carbon environments in the molecule, from the aliphatic -CH₂OH to the aromatic and halogenated carbons.

    • Number of Scans (NS): 1024 to 2048 scans.

      • Rationale: A large number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei.

    • Relaxation Delay (D1): 2.0 seconds.

      • Rationale: This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining reliable signal intensities, although quantitative analysis is not the primary goal here.

    • Acquisition Time (AQ): Approximately 1.0-1.5 seconds.

    • Pulse Program: A 30-degree pulse angle is typically used to allow for a shorter relaxation delay.

    • Decoupling: Broadband proton decoupling (e.g., garp or waltz16) should be applied during the acquisition period.

      • Rationale: This removes the coupling between carbon and proton nuclei, simplifying the spectrum so that each unique carbon atom appears as a single line (singlet). This significantly enhances the signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 1.0-2.0 Hz before Fourier transformation.

    • Rationale: This improves the signal-to-noise ratio in the final spectrum, albeit at the cost of a slight reduction in resolution.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the CDCl₃ solvent peak can be referenced to 77.16 ppm.

The following diagram illustrates the experimental workflow:

G A Sample Preparation (20-30 mg in 0.6 mL CDCl₃ + TMS) B Instrument Setup (≥400 MHz Spectrometer) A->B Insert Sample C Acquisition (¹³C{¹H} decoupled, 1024+ scans) B->C Run Experiment D Processing (FT, Phasing, Baseline Correction) C->D Process FID E Analysis (Referencing, Peak Picking) D->E Final Spectrum

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the ¹³C NMR chemical shifts of (3-bromo-2-chloropyridin-4-yl)methanol. The predicted data, supported by a comparative analysis of substituent effects, offers a reliable starting point for spectral interpretation. By following the detailed experimental protocol, researchers can confidently acquire high-quality data to confirm the structure of this and other related heterocyclic compounds, thereby upholding the principles of scientific integrity in their research endeavors.

References

  • Olejniczak, M. et al. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 122-132. [Link]

  • Thomas, S. et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-732. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • nmrdb.org. Predict 13C carbon NMR spectra. [Link]

Sources

Comparative

Comprehensive IR Spectroscopy Comparison Guide: (3-Bromo-2-chloropyridin-4-yl)methanol vs. Mono-Halogenated Alternatives

In modern pharmaceutical research and drug discovery, highly functionalized heterocyclic building blocks are the foundation of complex Active Pharmaceutical Ingredients (APIs). Among these, (3-Bromo-2-chloropyridin-4-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical research and drug discovery, highly functionalized heterocyclic building blocks are the foundation of complex Active Pharmaceutical Ingredients (APIs). Among these, (3-Bromo-2-chloropyridin-4-yl)methanol stands out as a premium di-halogenated scaffold. For scientists tasked with quality control (QC) and structural verification, distinguishing this bifunctional compound from its mono-halogenated alternatives—such as (2-chloropyridin-4-yl)methanol or (3-bromopyridin-4-yl)methanol—is a critical first step before committing to expensive catalytic cycles.

This guide provides an authoritative, data-driven comparison of these compounds, focusing on their characteristic Infrared (IR) spectroscopy profiles and the analytical methodologies required to validate them.

Strategic Utility: Why Choose the Di-Halogenated Scaffold?

Before analyzing the spectral data, it is essential to understand the causality behind selecting a di-halogenated pyridine over a simpler mono-halogenated alternative.

The primary advantage of (3-Bromo-2-chloropyridin-4-yl)methanol lies in its orthogonal reactivity . The carbon-bromine (C-Br) bond undergoes oxidative addition with palladium catalysts at significantly faster rates than the carbon-chlorine (C-Cl) bond. This kinetic differential allows researchers to perform a highly regioselective Suzuki-Miyaura or Buchwald-Hartwig coupling at the C3 position under mild conditions, leaving the C2 chlorine intact for a subsequent, harsher cross-coupling reaction. Mono-halogenated alternatives do not offer this sequential, two-step functionalization capability, making them less versatile for complex API synthesis.

OrthogonalCoupling A (3-Bromo-2-chloropyridin-4-yl)methanol (Di-halogenated) B Suzuki Coupling 1 (Mild Pd, targets C-Br) A->B C Mono-coupled Intermediate (C-Cl remains intact) B->C D Suzuki/Negishi 2 (Harsh Pd, targets C-Cl) C->D E Fully Functionalized Pyridine Scaffold D->E

Orthogonal cross-coupling pathway enabled by differential halogen reactivity.

IR Spectroscopy: Characteristic Peak Comparison

To ensure the integrity of the purchased or synthesized building block, researchers rely on IR spectroscopy to confirm the presence of specific functional groups. The challenge lies in the "fingerprint region" (below 1500 cm⁻¹), where the distinct stretching frequencies of C-Cl and C-Br bonds reside [2].

Because bromine is a heavier atom than chlorine, the reduced mass of the C-Br bond is greater, which shifts its vibrational stretching frequency to a lower wavenumber compared to the C-Cl bond. Identifying both peaks is the definitive QC check for (3-Bromo-2-chloropyridin-4-yl)methanol [1].

Quantitative Spectral Data Summary

The following table synthesizes the expected IR absorption peaks for the target compound compared to its mono-halogenated alternatives, providing a clear reference for spectral interpretation.

Functional GroupVibration Mode(3-Bromo-2-chloropyridin-4-yl)methanol(2-Chloropyridin-4-yl)methanol(3-Bromopyridin-4-yl)methanol
-OH (Alcohol) O-H Stretch (broad, H-bonded)~3200 - 3500 cm⁻¹~3200 - 3500 cm⁻¹~3200 - 3500 cm⁻¹
Aromatic Ring C-H Stretch~3000 - 3100 cm⁻¹~3000 - 3100 cm⁻¹~3000 - 3100 cm⁻¹
Aliphatic Chain C-H Stretch (-CH2-)~2850 - 2950 cm⁻¹~2850 - 2950 cm⁻¹~2850 - 2950 cm⁻¹
Pyridine Core C=N / C=C Stretch~1550 - 1600, ~1400 - 1500 cm⁻¹~1550 - 1600, ~1400 - 1500 cm⁻¹~1550 - 1600, ~1400 - 1500 cm⁻¹
Primary Alcohol C-O Stretch~1050 cm⁻¹~1050 cm⁻¹~1050 cm⁻¹
Carbon-Chlorine C-Cl Stretch~700 - 750 cm⁻¹ ~700 - 750 cm⁻¹ Absent
Carbon-Bromine C-Br Stretch~500 - 600 cm⁻¹ Absent~500 - 600 cm⁻¹

Note: The exact position of the halogen stretching bands can shift slightly due to intermolecular halogen bonding within the crystal lattice, a phenomenon well-documented in highly substituted pyridines[3].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To achieve reproducible and accurate spectral data, traditional KBr pellet pressing is discouraged for this compound. KBr is highly hygroscopic; absorbed moisture will artificially inflate the O-H stretch region (3200–3500 cm⁻¹), masking the true signal of the compound's primary alcohol [4].

Instead, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the gold standard. The following protocol is designed as a self-validating system, ensuring that every step inherently proves the reliability of the next.

ATRWorkflow Step1 1. Crystal Cleaning (LC-MS Grade Isopropanol) Step2 2. Background Scan (Validates clean crystal & ambient air) Step1->Step2 Step3 3. Sample Application (1-2 mg solid directly on sensor) Step2->Step3 Step4 4. Force Application (Optimize anvil pressure for contact) Step3->Step4 Step5 5. Spectral Acquisition (32 scans, 4 cm⁻¹ resolution) Step4->Step5 Step6 6. Data Processing (ATR correction & peak picking) Step5->Step6

Self-validating ATR-FTIR experimental workflow for solid compound analysis.

Step-by-Step Methodology
  • Preparation & Cleaning: Wipe the ATR crystal (preferably Diamond, due to its durability and broad spectral window down to 400 cm⁻¹) with a lint-free wipe soaked in LC-MS grade isopropanol.

    • Causality: Diamond allows for the detection of the low-frequency C-Br stretch (~500 cm⁻¹), whereas some older crystal types cut off at 600 cm⁻¹. High-purity solvent prevents the introduction of organic contaminants.

  • Background Acquisition (Self-Validation Step): Before loading the sample, run a background scan of the ambient air.

    • Causality: This step subtracts atmospheric water vapor and CO₂. If the background spectrum shows residual organic peaks, the cleaning step failed and must be repeated. This guarantees that the final O-H peak belongs exclusively to the (3-Bromo-2-chloropyridin-4-yl)methanol.

  • Sample Loading: Transfer approximately 1–2 mg of the solid compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the software's pressure gauge indicates optimal contact.

    • Causality: Solid samples require intimate physical contact with the crystal for the IR evanescent wave to penetrate the sample (typically 0.5 to 2 microns deep). Insufficient pressure will result in a weak signal-to-noise ratio, particularly obscuring the weaker C-Br and C-Cl bands.

  • Scan Parameters: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹, spanning a range of 4000 to 400 cm⁻¹.

    • Causality: Co-adding 32+ scans averages out random electronic noise, significantly improving the baseline clarity required to resolve the closely spaced C-Cl and C-Br peaks in the fingerprint region.

  • Data Processing: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), high-frequency peaks (like the O-H stretch) appear artificially weaker than in standard transmission IR. The ATR correction normalizes these intensities, allowing for accurate comparison against standard transmission libraries.

References

  • University of California, Los Angeles (UCLA) Chemistry Department. "Table of IR Absorptions." UCLA Chemistry Core Facilities. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine." Physical Chemistry Chemical Physics. Available at:[Link]

  • University of Colorado Boulder, Department of Chemistry. "IR Spectroscopy Tutorial: Alcohols and Solid Sample Preparation." Organic Chemistry Resources. Available at:[Link]

Validation

Orthogonal Reactivity in Pyridine Methanol Scaffolds: A Comparative Guide to 3-Bromo vs. 2-Chloro Functionalization

As a Senior Application Scientist, I frequently encounter challenges in designing regioselective synthetic routes for complex heterocyclic active pharmaceutical ingredients (APIs). Pyridine methanol derivatives substitut...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in designing regioselective synthetic routes for complex heterocyclic active pharmaceutical ingredients (APIs). Pyridine methanol derivatives substituted with both bromine and chlorine—such as (3-bromo-2-chloropyridin-4-yl)methanol—are highly prized building blocks in drug discovery. Their value lies in their orthogonal reactivity : the ability to sequentially and selectively functionalize two different halogen sites without cross-contamination.

This guide decodes the mechanistic causality behind this regioselectivity, objectively compares reaction pathways, and provides field-validated protocols for exploiting these positions.

Mechanistic Causality: The "Why" Behind the Reactivity

To master these dihalogenated scaffolds, one must understand the fundamental physical organic chemistry governing each position. The reactivity is not random; it is a predictable, self-validating system driven by bond energetics and electronic resonance.

The C-3 Bromo Position: The Cross-Coupling Hub

In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the reactivity trend for carbon-halogen bonds universally follows I > Br > Cl[1]. The carbon-bromine bond at the 3-position possesses a significantly lower bond dissociation energy than the carbon-chlorine bond at the 2-position. Because the oxidative addition of the low-valent transition metal (Pd⁰) into the C–X bond is typically the rate-determining step, the catalyst preferentially and rapidly inserts into the C-3 C–Br bond. This kinetic preference allows for highly regioselective carbon-carbon bond formation at C-3, leaving the C-2 chlorine completely intact for downstream chemistry[1].

The C-2 Chloro Position: The SNAr Hotspot

Conversely, Nucleophilic Aromatic Substitution (SNAr) reactions operate under a completely different electronic paradigm. SNAr reactivity is dictated by the ability of the aromatic system to stabilize the anionic intermediate (the Meisenheimer complex) formed during nucleophilic attack[2]. The C-2 position is directly adjacent to the highly electronegative pyridine nitrogen. When a nucleophile attacks C-2, the resulting negative charge is delocalized onto the nitrogen atom, dramatically lowering the activation energy of the transition state[2]. The C-3 position lacks this direct resonance stabilization. Consequently, incoming nucleophiles (amines, thiolates, alkoxides) will almost exclusively displace the C-2 chlorine atom[3].

Expert Insight on the Methanol Group: The presence of a hydroxymethyl group (-CH₂OH) introduces a hydrogen-bond donor. While mild Suzuki couplings (e.g., using K₂CO₃/H₂O) generally tolerate unprotected alcohols, SNAr reactions employing strong bases (e.g., NaH) may require transient protection of the methanol group (e.g., as a TBS ether) to prevent competitive intramolecular or intermolecular alkoxide side-reactions.

Reactivity Core Pyridine Methanol Scaffold (3-Bromo-2-chloro) C3 C-3 Bromo Position (Weaker C-Br Bond) Core->C3 C2 C-2 Chloro Position (N-Activated C-Cl Bond) Core->C2 Pd Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) C3->Pd SNAr Nucleophilic Aromatic Substitution (SNAr) C2->SNAr

Divergent reactivity pathways of 3-bromo-2-chloropyridine derivatives.

Comparative Performance Data

The following table benchmarks the typical yields and conditions for orthogonal functionalization of 3-bromo-2-chloropyridine derivatives, demonstrating the high degree of regiocontrol achievable[1],[3].

Reaction TypeTarget PositionTypical Reagents & ConditionsTypical YieldSelectivity Driver
Suzuki-Miyaura C-3 (Bromo)Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C70–95%Lower C–Br bond dissociation energy
Sonogashira C-3 (Bromo)Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, 50 °C72–96%Faster oxidative addition at C-3
SNAr (Amination) C-2 (Chloro)Amine nucleophile, DMF, 100–120 °C60–85%N-stabilized Meisenheimer complex
SNAr (Thiolation) C-2 (Chloro)NaSMe, DMF, 0 °C to RT~90%High nucleophilicity of thiolate

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Monitoring the disappearance of the specific halogen isotope pattern via LC-MS (Bromine has a distinct 1:1 M/M+2 ratio, while Chlorine has a 3:1 M/M+2 ratio) provides immediate confirmation of regioselectivity.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C-3 Functionalization)

This procedure selectively couples an arylboronic acid at the C-3 bromine position, leaving the C-2 chlorine intact for future SNAr[4].

  • Preparation : To an oven-dried Schlenk tube, add the 3-bromo-2-chloropyridine methanol derivative (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv)[4].

  • Degassing : Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times)[4].

  • Solvent Addition : Inject a degassed solvent system of Toluene/H₂O (4:1 ratio, 10 mL/mmol) via syringe[4].

  • Reaction : Place the vessel in a preheated oil bath at 90 °C and stir vigorously for 4–12 hours[4].

  • Validation : Monitor via LC-MS. The product mass should reflect the loss of Br (loss of the 1:1 isotope pattern) while retaining the Cl (presence of the 3:1 isotope pattern).

  • Workup : Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate[4]. Purify via silica gel chromatography.

Protocol B: Regioselective SNAr (C-2 Functionalization)

This procedure displaces the C-2 chlorine with an amine nucleophile. If performed prior to cross-coupling, the C-3 bromine remains untouched[4].

  • Preparation : To a sealable microwave or reaction vial, add the 3-bromo-2-chloropyridine methanol derivative (1.0 equiv) and the desired amine (1.5 equiv)[4]. (Note: If the amine is an HCl salt, add 2.0 equiv of DIPEA).

  • Solvent Addition : Add anhydrous DMF (5 mL/mmol) to ensure a polar aprotic environment, which accelerates the SNAr transition state[4].

  • Reaction : Seal the vial tightly and heat in an oil bath at 100–120 °C for 6–24 hours[4].

  • Validation : Monitor via LC-MS. The product mass should reflect the loss of Cl (loss of the 3:1 isotope pattern) while retaining the Br (presence of the 1:1 isotope pattern).

  • Workup : Cool to room temperature, quench with water, extract with ethyl acetate, wash extensively with LiCl aqueous solution (to remove DMF), dry, and concentrate.

Workflow Step1 1. Substrate Preparation Step2 2. Regioselective Reaction Step1->Step2 Step3 3. Workup & Extraction Step2->Step3 Step4 4. Chromatographic Purification Step3->Step4

Standard experimental workflow for regioselective functionalization.

References

  • Benchchem. "A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions." Benchchem Technical Support. 1

  • Benchchem. "Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine." Benchchem Protocols. 4

  • Fisher Scientific. "Active chloro-heterocycles." Fisher Scientific Technical Library. 2

  • RSC Publishing. "Organic & Biomolecular Chemistry - Palladium-catalyzed cascade C-C and C-N coupling." Royal Society of Chemistry.

  • Thieme Connect. "Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe To Obtain Bromo(methylthio)pyridine." Synthesis. 3

Sources

Comparative

HPLC retention times and method validation for (3-Bromo-2-chloropyridin-4-yl)methanol

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for (3-Bromo-2-chloropyridin-4-yl)methanol Introduction: The Analytical Imperative for Novel API Characterization (3-Br...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for (3-Bromo-2-chloropyridin-4-yl)methanol

Introduction: The Analytical Imperative for Novel API Characterization

(3-Bromo-2-chloropyridin-4-yl)methanol is a substituted pyridine derivative, a class of compounds frequently encountered as key intermediates or active pharmaceutical ingredients (APIs) in drug discovery and development.[1][2][3] The structural complexity, featuring a polar methanol group, a basic pyridine core, and hydrophobic halogen substituents, presents a unique set of challenges for analytical chemists.[4][5] Establishing a robust, reliable, and validated HPLC method is not merely a procedural step but a foundational requirement for ensuring product quality, stability, and, ultimately, patient safety. A method that can accurately quantify the parent molecule while simultaneously separating it from process impurities and potential degradation products is paramount.

This guide provides a comprehensive comparison of chromatographic strategies for the analysis of (3-Bromo-2-chloropyridin-4-yl)methanol. We will explore the causal relationships behind methodological choices, from initial column and mobile phase selection to the rigorous process of method validation in accordance with International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for developing and validating a stability-indicating HPLC method tailored to the specific physicochemical properties of this and similar molecules.

Part 1: Chromatographic Method Development: Taming Retention and Resolution

The primary challenge in developing an HPLC method for (3-Bromo-2-chloropyridin-4-yl)methanol is its moderate polarity. This characteristic can lead to insufficient retention on traditional nonpolar stationary phases, causing the analyte to elute near the void volume, where it may co-elute with excipients or other early-eluting impurities.[6][7]

Strategy 1: Optimized Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis, prized for its versatility and reproducibility.[8][9] However, standard C18 columns can struggle to retain polar compounds like our target analyte.

Causality Behind Experimental Choices:

  • Stationary Phase: Instead of a standard C18 column, a polar-embedded or polar-endcapped C18 phase is a superior choice. These phases contain polar functional groups (e.g., amide, carbamate) near the silica surface, which helps to prevent "phase collapse" or "ligand folding" in highly aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding) to improve the retention of polar analytes.[6][7]

  • Mobile Phase pH: The pyridine nitrogen in the analyte has a pKa (estimated to be around 2-3 due to the electron-withdrawing effects of the halogens). Controlling the mobile phase pH is critical. By setting the pH to ~3.0, we ensure the pyridine nitrogen is consistently protonated (positively charged). This suppresses silanol interactions that cause peak tailing and ensures a single, well-defined analyte form, leading to sharp, reproducible peaks.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape for basic compounds and has a lower UV cutoff, which is advantageous for low-wavelength detection.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For compounds that are too polar for adequate retention in RP-HPLC, HILIC offers a powerful alternative.[10][11] The separation mechanism in HILIC is distinct; it relies on the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide, or diol).[12]

Causality Behind Experimental Choices:

  • Retention Mechanism: In HILIC, the elution order is typically the reverse of RP-HPLC, with more polar compounds being more strongly retained. This makes it an ideal orthogonal technique to confirm peak purity.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 85-95%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate), which are highly soluble in organic solvents and compatible with mass spectrometry.

Technology Comparison: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) operates at significantly higher pressures (up to 15,000 psi) than conventional HPLC (up to 6,000 psi), enabling the use of columns packed with sub-2 µm particles.[13][14] This technological leap offers substantial performance gains.

Key Advantages of UPLC:

  • Increased Speed: Analysis times can be reduced by up to 9-fold compared to traditional HPLC.[15]

  • Improved Resolution: The smaller particles lead to more efficient separations and narrower peaks, allowing for better resolution of closely eluting compounds.[16]

  • Enhanced Sensitivity: Narrower peaks result in a greater peak height, improving the signal-to-noise ratio and lowering detection limits.[16][17]

Part 2: Stability-Indicating Method Validation: A Self-Validating System

A method is not truly reliable until it is validated. For pharmaceutical analysis, the gold standard is a stability-indicating method (SIM) , which is an analytical procedure capable of distinguishing the API from its degradation products.[8][18][19][20] The development of a SIM is a self-validating process; by intentionally degrading the drug and proving the method can handle the resulting complexity, we build trustworthiness into its core. This process is guided by the ICH Q2(R1) guideline.[21][22][23][24]

Forced Degradation: The Ultimate Specificity Challenge

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[19][25][26] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level for detection and separation.

G

Experimental Protocol: Forced Degradation Studies

  • Prepare Stock Solution: Prepare a stock solution of (3-Bromo-2-chloropyridin-4-yl)methanol in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature. Monitor the reaction and, once sufficient degradation has occurred, dilute for analysis.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve the stressed solid to a final concentration of 100 µg/mL for analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. Analyze the samples alongside a control sample protected from light.[27]

Validation Parameters: Protocols and Acceptance Criteria

The following protocols are designed to rigorously validate the developed HPLC method according to ICH Q2(R1) guidelines.[21][24]

G

1. Specificity:

  • Protocol: Analyze samples from the forced degradation study. Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the presence of its degradants.

  • Acceptance Criteria: The method must unequivocally assess the analyte.[21] The main peak should be spectrally pure, and all degradation products should be baseline resolved from the main peak and from each other (Resolution (Rs) > 2.0).

2. Linearity and Range:

  • Protocol: Prepare a series of at least five standard solutions of the analyte covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

3. Accuracy:

  • Protocol: Perform a recovery study by spiking a placebo (if in a formulation) or a blank solution with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare a minimum of three replicate samples for each level.[21]

  • Acceptance Criteria: The mean percent recovery should be within a scientifically justifiable range, typically 98.0% - 102.0%.[21]

4. Precision:

  • Protocol (Repeatability): Analyze a minimum of six replicate preparations of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be sufficiently low. For an assay, this is typically ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.[21]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: These values establish the limits at which the analyte can be reliably detected and quantified.

6. Robustness:

  • Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Typical variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Organic composition (e.g., ± 1%)

  • Acceptance Criteria: The method should remain unaffected by these small changes, with system suitability parameters (e.g., peak tailing, resolution) still meeting their criteria.

Part 3: Data Presentation and Comparative Analysis

Quantitative data should be summarized for clear and objective comparison. The following tables present hypothetical but realistic data for the analysis of (3-Bromo-2-chloropyridin-4-yl)methanol.

Table 1: Comparison of Chromatographic Approaches

ParameterOptimized RP-HPLCHILICRationale for Selection
Stationary Phase Polar-Embedded C18Amide-bonded SilicaRP-HPLC is robust and familiar; HILIC provides orthogonal selectivity.
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3.0)Acetonitrile/Ammonium FormatepH control in RP-HPLC is key for peak shape; volatile buffer in HILIC is MS-compatible.
Retention Time (min) 4.87.2Adequate retention achieved in RP-HPLC; stronger retention in HILIC.
Tailing Factor 1.11.2Excellent peak symmetry in both modes.
Primary Use Routine QC, Assay, Impurity ProfilingOrthogonal method, analysis of very polar degradants, LC-MS.

Table 2: HPLC vs. UPLC Performance Comparison

ParameterHPLC (5 µm particle size)UPLC (1.7 µm particle size)Advantage
Run Time (min) 153UPLC offers a 5x speed increase.[14][16]
Resolution (Rs) of critical pair 2.13.5UPLC provides superior resolving power.
Peak Width (min) 0.250.08Sharper peaks lead to higher sensitivity.
Solvent Consumption (mL/run) 153UPLC is more cost-effective and environmentally friendly.[16]
Backpressure (psi) ~1800~9500UPLC requires specialized high-pressure instrumentation.[13]

Table 3: Summary of Method Validation Results (Proposed UPLC Method)

Validation ParameterAcceptance Criteria (ICH Q2(R1))Experimental ResultStatus
Specificity No interference at analyte Rt; Rs > 2.0All degradants resolved; Rs > 2.5Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 50 - 15050 - 150Pass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.3%Pass
Precision (Repeatability RSD%) ≤ 1.0%0.45%Pass
Precision (Intermediate RSD%) ≤ 2.0%0.78%Pass
LOD (µg/mL) Report Value0.05Pass
LOQ (µg/mL) Report Value0.15Pass
Robustness No significant impact on resultsSystem suitability passed under all varied conditionsPass

Conclusion

This guide has detailed a comprehensive strategy for the development and validation of a stability-indicating HPLC method for (3-Bromo-2-chloropyridin-4-yl)methanol. By understanding the analyte's physicochemical properties, a robust RP-HPLC method can be developed, particularly when leveraging modern column chemistries and UPLC technology for enhanced speed and resolution. The cornerstone of this work is the rigorous validation process, grounded in ICH guidelines. The forced degradation study serves as the ultimate test of specificity, ensuring the method is truly "stability-indicating." The resulting validated method provides a high degree of confidence in the quality, purity, and stability data generated, supporting all stages of the drug development lifecycle.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Chypre, M., & Novakova, L. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Academia.edu. (n.d.). Stability indicating HPLC method development: a review. [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Journal of Pharmaceutical Research International. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • Mourne Training Services. (n.d.). Developing Stability Indicating HPLC Methods. [Link]

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

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  • Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chemspace. (n.d.). (3-bromo-2-chloropyridin-4-yl)methanol. [Link]

  • Kapoor, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133. [Link]

  • Al-Shehri, S., et al. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]

  • Joshi, R. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Heusler, A., et al. (2021). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angewandte Chemie International Edition, 60(25), 13793-13798. [Link]

  • Academia.edu. (n.d.). Synthesis of Functionalized Pyridines by Substitution of Hetarenium-Activated Pentachloropyridine with Bisnucleophiles. [Link]

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Sources

Comparative

Purity analysis standards for (3-Bromo-2-chloropyridin-4-yl)methanol

Title: Purity Analysis Standards for (3-Bromo-2-chloropyridin-4-yl)methanol: A Comparative Guide (3-Bromo-2-chloropyridin-4-yl)methanol (CAS: 1227502-15-9; Molecular Weight: 222.47 g/mol ) is a highly privileged, polyfun...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Analysis Standards for (3-Bromo-2-chloropyridin-4-yl)methanol: A Comparative Guide

(3-Bromo-2-chloropyridin-4-yl)methanol (CAS: 1227502-15-9; Molecular Weight: 222.47 g/mol ) is a highly privileged, polyfunctional building block utilized in advanced pharmaceutical synthesis[1]. The strategic placement of a bromine atom at the C3 position and a chlorine atom at the C2 position provides a unique electronic landscape, enabling highly regioselective carbon-carbon bond formations (e.g., Suzuki-Miyaura and Buchwald-Hartwig cross-couplings)[2].

However, this structural complexity introduces significant analytical challenges. The synthesis of this compound often yields closely related positional isomers (e.g., 5-bromo-2-chloro derivatives) or debrominated impurities that possess nearly identical polarities and molecular weights. Because commercial standards typically demand a purity of >95% to 97%[1], selecting the correct analytical methodology is not just a matter of compliance—it is a critical safeguard against downstream synthetic failures.

This guide objectively compares the three primary analytical methodologies—Quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—to establish a rigorous purity analysis standard for this specific scaffold.

Comparative Analysis of Analytical Methodologies

To establish a self-validating analytical system, scientists must understand the fundamental causality behind how (3-Bromo-2-chloropyridin-4-yl)methanol interacts with different instrumental environments.

A. Quantitative NMR (qNMR): The Absolute Standard

Unlike chromatographic techniques that rely on the separation of components and variable detector responses, qNMR provides a direct, primary measurement. The integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal[3].

  • Causality for Selection: Halogenated pyridines often lack readily available, highly pure commercial reference standards for every possible isomer. qNMR circumvents this by allowing absolute quantification using an unrelated, highly pure internal standard (e.g., 1,3,5-trimethoxybenzene)[4].

B. RP-HPLC-UV: The Relative Workhorse

Reverse-Phase HPLC is the industry standard for tracking reaction progression and determining relative area percentage purity.

  • Causality for Selection: The basic pyridine nitrogen in (3-Bromo-2-chloropyridin-4-yl)methanol interacts strongly with residual silanols on silica-based stationary phases, causing severe peak tailing. To counteract this, an acidic modifier (such as 0.1% Trifluoroacetic Acid) must be used to protonate the pyridine ring, ensuring sharp, symmetrical peaks[5].

C. GC-MS: Volatile Profiling with Caveats

While excellent for residual solvents, GC-MS poses risks for this specific compound.

  • Causality for Selection: Halogenated pyridines are notoriously prone to thermal instability, leading to darkening or decomposition at the elevated temperatures found in GC inlets[5]. Furthermore, the free hydroxyl (-OH) group of the methanol moiety will hydrogen-bond with the siloxane stationary phase, causing tailing. Therefore, pre-column derivatization (silylation) is mandatory.

Quantitative Data Presentation

The following table summarizes the comparative performance of these techniques specifically for (3-Bromo-2-chloropyridin-4-yl)methanol.

Analytical TechniquePrinciple of QuantificationAdvantages for (3-Bromo-2-chloropyridin-4-yl)methanolLimitationsTarget Purity Standard
1H qNMR Direct molar ratio via nuclear spin resonanceAbsolute quantification without identical reference standards; easily resolves co-eluting positional isomers.Lower sensitivity for trace impurities (<0.1%); requires high-field NMR (≥400 MHz).>95% (Absolute Wt%)
RP-HPLC-UV Chromatographic separation & UV absorbanceHigh sensitivity; routine industry standard; excellent for tracking debromination events.Requires pure reference standard for absolute quantification; basic nitrogen causes tailing.>97% (Area %)
GC-MS (Derivatized) Gas-phase separation & mass-to-charge ratioUnmatched for volatile impurities; confirms exact isotopic mass (Br/Cl isotope patterns).Thermal instability of halogenated pyridines; requires pre-column silylation of the -OH group.N/A (Used for impurity profiling)

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Absolute Purity Determination via 1H qNMR

Objective: Determine the absolute mass fraction (wt%) of (3-Bromo-2-chloropyridin-4-yl)methanol without a homologous reference standard. Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB). Rationale: TMB provides a sharp singlet at ~6.0 ppm, which perfectly avoids spectral overlap with the pyridine aromatic protons (C5-H and C6-H, typically >7.0 ppm) and the aliphatic methanol protons (~4.7 ppm).

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh ~15.0 mg of the (3-Bromo-2-chloropyridin-4-yl)methanol sample and ~5.0 mg of the TMB internal standard using a microbalance (d = 0.01 mg).

  • Dissolution: Dissolve the mixture in 0.7 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% TMS. Ensure complete dissolution via gentle sonication.

  • Acquisition Parameters:

    • Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1​ = 30 seconds for pyridines) to ensure complete spin relaxation[3].

    • Acquire 64 scans at 298 K using a 90° excitation pulse.

  • Data Processing: Apply a zero-filling and an exponential window function (LB = 0.3 Hz). Phase and baseline correct the spectrum manually.

  • Calculation: Calculate absolute purity ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, and P = Purity of the standard).

Protocol 2: Relative Purity Profiling via RP-HPLC-UV

Objective: Resolve the target compound from closely related debrominated and isomeric impurities.

Step-by-Step Workflow:

  • Column Selection: Use an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to minimize silanol interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA) v/v. Rationale: TFA acts as an ion-pairing agent and protonates the pyridine, preventing peak tailing[5].

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA v/v.

  • Gradient Elution: Run a shallow gradient from 10% B to 60% B over 20 minutes. Rationale: Isomers like 5-bromo-2-chloropyridin-4-yl methanol have nearly identical polarities; a shallow gradient maximizes theoretical plates for baseline resolution.

  • Detection: Set the UV detector to 254 nm. The conjugated π -system of the halogenated pyridine ring exhibits strong absorbance at this wavelength.

  • System Suitability: Ensure the tailing factor ( Tf​ ) is ≤1.5 and theoretical plates ( N ) are ≥5000 before integrating the area under the curve (AUC) to determine relative purity.

Analytical Decision Workflow

To ensure rigorous quality control, the following decision tree should be utilized when qualifying batches of (3-Bromo-2-chloropyridin-4-yl)methanol for downstream API synthesis.

AnalyticalWorkflow A Synthesized/Procured (3-Bromo-2-chloropyridin-4-yl)methanol B Initial Structural Verification (1H/13C NMR, HRMS) A->B C Isomeric/Isobaric Impurities Suspected? B->C D 1H qNMR Analysis (Absolute Mass Fraction) C->D Yes (Co-elution risk) E RP-HPLC-UV Analysis (Relative Area %) C->E No (Standard available) F Derivatization + GC-MS (Volatile Profiling) C->F Check Residual Solvents G Comprehensive Purity Profile (Target: >95% or >97%) D->G Absolute Wt% E->G Relative % F->G PPM Levels

Decision workflow for selecting purity analysis methods for halogenated pyridines.

References

  • Sigma-Aldrich. "(3-Bromo-2-chloropyridin-4-yl)methanol | 1227502". sigmaaldrich.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoN6360TUgPXIFItPKuuEdlYqSe5R-oHtDxvEzEyEy65NJjPDktMW_0VYqXM1Ij6qu1DqAFTh-knmDR6Idmop1DqLnOreT_FgvCaYqJyRPACxi-FKbIEIC1QanethCjTprYiCPmNyS3OVSobZmkpkrK-CoSFdgeUrM6w==]
  • AChemBlock. "(3-Bromo-2-chloropyridin-4-yl)methanol 95% | CAS: 1227502-15-9". achemblock.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERXM6nbMMR_eamDprn7fYNqfgBdO4WC-T6jwbPOoiJTQMIe-WIW_f5y23_Fe84t9QfeEnrh9bbvC7v8srgEn4Fsz6-xcZu0OygDBDHzSKXEE-Lst2DqoSCGhLtITLxp7_Yy1KgFfeZhQIuD9grV2TP1ak7tlnhmBmAKq-iADk9u3L59NvJ4y4=]
  • BenchChem. "Quantitative NMR: A Superior Method for Absolute Quantification of Substituted Pyridine Isomers". benchchem.com. Available at:[https://vertexaisearch.cloud.google.
  • BenchChem. "5-Bromo-2-methylpyridine | 3430-13-5". benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGph39JHC25H5vgAu9Qq9BpGmdBhqH5Gv1lSySsLKAOTXrCgbqyT9PpBhRcsFnL7l8ktFJd7fnt-l9Kd_AwEta2OQZ4-3wxm37mPC2wSfshwkLs3dWh9T3zn-TGZNvGxBGDYBARiBv7]
  • ResearchGate. "Quantitative NMR Studies of Multiple Compound Mixtures". researchgate.net. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_yhJ0wzE1FYkMfXp3f_2InIUy7R25owtjVdhJZGnTF_QIgy3lqtGjvj4eGAqauNpsW8hS7l3SfuYkLE5LUQG5rDdI_kVhK6u0R9E-pf87se0HNx8D2A3kwlZZ4wk-lcxemgsGiLMmCFZppP0LMdt-mFh3oMJ7JLDaKztE_7HnC0gf6pvyd8Z25bL5WKMgrPjQD3tkReE9XLRB5wLYSqjI8t28sA==]
  • ResearchGate. "Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative". researchgate.net. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH12FnAlV8qlE-xu40UNlPtg6AlhKByVKytTMtm1hAefRNP9whPKizZGpSfWo3vrt3YMbdF8hubjBIx4SVsVAG8-dFY3pO9EnhDFHxwL1-sb9mULpggMZCY9n-DiQH3n6JHnTuOZ3PZ2p0nUVV-s8_dLH_Weot1jRi4a4lhUwmVb_iIEdS_Q8d3Slnv8w9Bv_tSLmY-KXzp3SgDwr2xW_o52VTJhYJb2htL8yYeM-qr0dJ012FMqRnd5l06YFMPJjnDp6QOCwcDuIs=]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Waste Management of (3-Bromo-2-chloropyridin-4-yl)methanol

Here is a comprehensive, step-by-step operational guide for the safe handling and disposal of (3-Bromo-2-chloropyridin-4-yl)methanol in a professional laboratory setting. As a halogenated heterocyclic compound, (3-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step operational guide for the safe handling and disposal of (3-Bromo-2-chloropyridin-4-yl)methanol in a professional laboratory setting.

As a halogenated heterocyclic compound, (3-Bromo-2-chloropyridin-4-yl)methanol requires strict adherence to environmental health and safety (EHS) protocols. Because it contains both bromine and chlorine, it cannot be processed through standard non-halogenated solvent waste streams. Improper disposal not only violates environmental regulations but can also lead to hazardous chemical reactions or severe damage to waste processing infrastructure.

Chemical Profiling & Waste Classification

Before initiating disposal, it is critical to understand the physicochemical profile of the waste stream. Halogenated compounds require specialized high-temperature incineration to prevent the release of toxic dioxins and furans into the environment[1]. Consequently, the cost and logistical handling of halogenated waste are significantly higher than non-halogenated waste[1][2].

Table 1: Waste Classification and Compatibility Data

ParameterSpecification / ClassificationLogistical Implication
Chemical Formula C6H5BrClNOHigh halogen load; strictly dictates waste routing.
Primary Classification Halogenated Organic WasteMust be segregated from non-halogenated solvents[2].
Incompatible Materials Strong acids, bases, oxidizing agents, active metalsMixing can cause exothermic reactions or pressurization[3].
Container Compatibility High-Density Polyethylene (HDPE) or PTFEHalogenated organics can dissociate to form trace acids that corrode metal safety cans over time[3].
Drain Disposal Strictly Prohibited Cannot be evaporated or poured down the sink[1][3].
Step-by-Step Disposal Methodology

The following protocol guarantees self-validating safety loops, ensuring that the waste is contained, labeled, and routed correctly without risking cross-contamination.

Phase 1: Segregation and Containment

  • Determine the Physical State: If the (3-Bromo-2-chloropyridin-4-yl)methanol is in a solid state (e.g., expired reagent, contaminated weighing paper), it must be placed in a solid hazardous waste container lined with a compatible poly-bag. If it is dissolved in a solvent (e.g., dichloromethane, methanol), it must be routed to liquid waste.

  • Select the Receptacle: Use an EHS-approved, vapor-tight High-Density Polyethylene (HDPE) container[3]. Causality note: Do not use metal safety cans for long-term accumulation of this specific waste, as halogenated compounds can slowly degrade, generating hydrobromic or hydrochloric acid that corrodes metal[3].

  • Segregate Streams: Never mix this compound with non-halogenated organic solvents (like pure acetone, ethanol, or hexane) or aqueous waste[2][4]. Even a small amount of (3-Bromo-2-chloropyridin-4-yl)methanol (as low as 1,000 ppm) will contaminate an entire non-halogenated waste drum, forcing the entire volume to be treated as expensive halogenated waste[1].

Phase 2: Active Accumulation and Labeling

  • Labeling at First Drop: The waste container must be labeled with a standard "Hazardous Waste" tag the moment the first drop or crystal is added[5].

  • Nomenclature: Write the full chemical name—(3-Bromo-2-chloropyridin-4-yl)methanol—and the primary solvent (if applicable). Causality note: Do not use abbreviations or chemical formulas, as emergency responders and EHS personnel require immediate, unambiguous identification during a spill[5].

  • Vapor-Tight Sealing: Cap the container tightly immediately after adding waste. Funnels must not be left in the container unless they are specialized, latching safety funnels designed to prevent vapor release[1][5].

Phase 3: Storage and EHS Transfer

  • Secondary Containment: Store the active waste container in secondary containment (e.g., a polypropylene tub) within a designated, well-ventilated flammable storage cabinet or under a fume hood[3].

  • Volume Limits: Do not allow waste to accumulate excessively. Once the container reaches 90% capacity, seal it permanently, update the accumulation date, and submit a pickup request to your institutional Environmental Services Facility (ESF)[1][5].

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing (3-Bromo-2-chloropyridin-4-yl)methanol waste to ensure regulatory compliance.

G Start Waste Generated: (3-Bromo-2-chloropyridin-4-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste Stream (Contaminated PPE, Pure Solid) StateCheck->Solid Liquid Liquid Waste Stream (Dissolved in Solvent) StateCheck->Liquid Contain Store in HDPE Container (Avoid Metal Cans) Solid->Contain Segregate Segregate from Non-Halogenated & Aqueous Wastes Liquid->Segregate Segregate->Contain Label Label: Hazardous Waste Halogenated Organics Contain->Label Dispose EHS Collection & High-Temperature Incineration Label->Dispose

Workflow for the segregation and disposal of halogenated organic waste.

Spill Response and Decontamination

If a spill occurs during the disposal process:

  • Small Spills: If trained, personnel wearing appropriate PPE (double nitrile gloves, chemical splash goggles, fully-buttoned lab coat) should absorb the spill with an inert dry material (e.g., vermiculite or universal absorbent pads)[3]. Place the saturated absorbent into a sealable bag or secondary solid waste container and label it as halogenated hazardous waste[3].

  • Skin Contact: Immediately wash the affected area with soap and water. Remove any contaminated clothing, as wet clothing can hold the halogenated compound against the skin, exacerbating exposure[5].

References

  • Washington State University Environmental Health & Safety. "Standard Operating Procedure: Halogenated Solvents." WSU EH&S, [Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Braun Research Group, [Link]

  • University of British Columbia Safety & Risk Services. "Organic Solvent Waste Disposal." UBC ESF Procedures, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Bromo-2-chloropyridin-4-yl)methanol
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(3-Bromo-2-chloropyridin-4-yl)methanol
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